Product packaging for 4-Bromo-2-(5-isoxazolyl)phenol(Cat. No.:CAS No. 213690-27-8)

4-Bromo-2-(5-isoxazolyl)phenol

Cat. No.: B1331668
CAS No.: 213690-27-8
M. Wt: 240.05 g/mol
InChI Key: CZXKAQGBZPKRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-(5-isoxazolyl)phenol is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B1331668 4-Bromo-2-(5-isoxazolyl)phenol CAS No. 213690-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXKAQGBZPKRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425287
Record name 4-Bromo-2-(5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213690-27-8
Record name 4-Bromo-2-(5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(5-isoxazolyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 213690-27-8

This technical guide provides a comprehensive overview of 4-Bromo-2-(5-isoxazolyl)phenol, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is an off-white to pale cream crystalline powder.[1][2] Its chemical structure features a phenol ring substituted with a bromine atom and an isoxazole ring, which contribute to its reactivity and potential as a key building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 213690-27-8[1][2][3][4]
Molecular Formula C₉H₆BrNO₂[1][2][3][4]
Molecular Weight 240.06 g/mol [1][3]
IUPAC Name 4-bromo-2-(isoxazol-5-yl)phenol
Synonyms This compound, (6E)-4-bromo-6-(2H-1,2-oxazol-5-ylidene)cyclohexa-2,4-dien-1-one
Appearance Off-white to pale cream powder or crystals[1][2]
Melting Point 203.5-213 °C[1][2]
Purity ≥96.0% - ≥98% (HPLC/GC)[1][2]
Storage Conditions Store at 0-8°C[1]

Synthesis and Purification

Proposed Synthetic Workflow:

G A 5-Bromosalicylaldehyde C Intermediate Oxime A->C Reaction in Ethanol/Water B Hydroxylamine Hydrochloride B->C E This compound C->E Cyclization D Cyclization Reagent (e.g., NCS) D->E F Purification (Recrystallization/Chromatography) E->F G Final Product F->G G cluster_0 A Inflammatory Stimuli (e.g., LPS) B Cell Membrane Receptors (e.g., TLR4) A->B C NF-κB Signaling Cascade B->C D COX-2 Gene Expression C->D E COX-2 Enzyme D->E F Prostaglandin Synthesis E->F G Inflammation F->G H This compound Derivative H->E Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-Bromo-2-(5-isoxazolyl)phenol. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemistry, and material science, where this molecule shows potential as a versatile building block.[1]

Core Physicochemical Properties

This compound is a solid, off-white powder at room temperature.[1] Its core chemical and physical properties are summarized in the table below. The presence of a bromine atom and an isoxazole ring on the phenol scaffold contributes to its unique reactivity and potential for biological activity.[1]

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1]
CAS Number 213690-27-8[1]
Appearance Off-white to pale cream powder/crystals[1]
Melting Point 205-213 °C[1]
Boiling Point 351.5 °C at 760 mmHg[2]
Density 1.651 g/cm³[2]
Predicted XlogP 2.4[3]
Purity ≥ 97% (GC), ≥ 98% (HPLC)[1]

Structural Information

The structural identifiers for this compound are provided below, offering various ways to represent the molecule in chemical databases and software.

IdentifierStringSource(s)
IUPAC Name 4-bromo-2-(1,2-oxazol-5-yl)phenol[3]
SMILES C1=CC(=C(C=C1Br)C2=CC=NO2)O[3]
InChI InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H
InChIKey CZXKAQGBZPKRHU-UHFFFAOYSA-N

Experimental Protocols: Synthesis and Characterization

Detailed, peer-reviewed experimental protocols for the specific synthesis and full spectral characterization of this compound are not extensively documented in the public domain. However, based on general synthetic methodologies for related isoxazole and bromophenol derivatives, a plausible synthetic and characterization workflow can be proposed.

Proposed Synthesis

The synthesis of this compound would likely involve a multi-step process, starting from a commercially available brominated phenol. A common method for forming the isoxazole ring is through the reaction of a chalcone with hydroxylamine.

A potential synthetic route could be:

  • Acetylation of 4-bromophenol: To protect the hydroxyl group.

  • Fries rearrangement: To introduce an acetyl group at the ortho position to the hydroxyl group.

  • Claisen-Schmidt condensation: Reaction of the resulting acetophenone with a suitable aldehyde to form a chalcone.

  • Cyclization with hydroxylamine: The chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.

  • Deprotection: Removal of the protecting group from the phenolic hydroxyl to yield the final product.

It is important to note that this is a generalized, inferred pathway, and optimization of reaction conditions would be necessary.

Characterization

The characterization of the synthesized this compound would involve standard analytical techniques to confirm its identity, purity, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, confirming the positions of the bromine, isoxazolyl, and hydroxyl groups on the phenol ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol, C=N and C-O stretches of the isoxazole ring, and C-Br stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1]

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 4-Bromophenol) reaction Chemical Reactions (e.g., Acetylation, Condensation, Cyclization) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ms Mass Spectrometry purification->ms Pure Compound ir IR Spectroscopy purification->ir Pure Compound hplc Purity Analysis (HPLC) purification->hplc Pure Compound

A generalized workflow for the synthesis and characterization of a chemical compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not widely published, the structural motifs present in the molecule suggest potential for various biological activities.

  • Isoxazole Derivatives: The isoxazole ring is a well-known pharmacophore found in numerous drugs with a wide range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[4] For instance, the COX-2 inhibitor valdecoxib contains an isoxazole moiety.[4]

  • Bromophenols: Brominated phenols are a class of compounds found in marine organisms and are known to exhibit diverse biological effects, including anticancer and antioxidant activities.[5][6]

Given these precedents, this compound is a candidate for investigation in several therapeutic areas. It could potentially act as an inhibitor of enzymes such as cyclooxygenases (COX) or other signaling proteins involved in inflammation or cancer. However, without specific experimental data, any discussion of its impact on signaling pathways remains speculative.

The following diagram illustrates a hypothetical signaling pathway that is often a target for anti-inflammatory and anticancer drugs, and where a molecule like this compound could potentially exert its effects. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.

G Hypothetical Target Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nfkb_i IκB-NF-κB erk->nfkb_i nfkb NF-κB nfkb_i->nfkb Phosphorylation & Degradation of IκB gene_expression Gene Expression (Inflammation, Proliferation) nfkb->gene_expression compound This compound (Hypothetical Inhibitor) compound->raf compound->nfkb_i

A hypothetical MAPK/NF-κB signaling pathway, a potential target for novel therapeutic agents.

Conclusion

This compound is a chemical entity with a range of known physicochemical properties and significant potential for further research and development. Its structural features suggest a likelihood of interesting biological activities. However, a comprehensive understanding of its pKa, solubility in various solvents, a detailed and optimized synthetic protocol, and its specific biological targets and mechanisms of action require further experimental investigation. This guide provides a solid foundation of the current knowledge to aid researchers in these future endeavors.

References

An In-Depth Technical Guide to 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Bromo-2-(5-isoxazolyl)phenol. While this compound is recognized as a valuable intermediate in medicinal and agrochemical research, detailed experimental protocols for its synthesis and specific biological assays are not extensively documented in publicly available literature. This guide summarizes the existing data and provides illustrative experimental methodologies for structurally related compounds to serve as a reference for researchers.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its chemical identity and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1]
CAS Number 213690-27-8[1][2]
Appearance Off-white to pale cream powder/crystals[1][3]
Melting Point 205-213 °C[1]
SMILES String Oc1ccc(Br)cc1-c2ccno2[2]
InChI Key CZXKAQGBZPKRHU-UHFFFAOYSA-N[2]

Molecular Structure

The molecular structure of this compound features a phenol ring substituted with a bromine atom at the 4-position and an isoxazole ring at the 2-position.

Note on Visualization: The user's request for a molecular structure diagram using Graphviz (DOT language) cannot be fulfilled as Graphviz is designed for representing graphs and networks, not for rendering chemical structures. A 2D representation of the molecular structure is provided below.

this compound

Caption: 2D structure of this compound.

Synthesis and Characterization

For illustrative purposes, a general synthetic scheme for isoxazole derivatives is presented below as a logical workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product A Substituted Benzaldehyde C Cyclocondensation A->C B Hydroxylamine B->C D Isoxazolyl-phenol C->D E Bromination D->E F This compound E->F

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic characterization would be essential to confirm the identity and purity of the synthesized compound. Expected analytical data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenol and isoxazole rings, and the hydroxyl proton.

  • ¹³C NMR: Resonances for all nine carbon atoms in the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

  • FT-IR: Characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H, C=C) functional groups.

Potential Biological and Chemical Applications

This compound is recognized as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of the bromophenol and isoxazole moieties suggests potential for a range of biological activities.

  • Pharmaceutical Development: This compound serves as a building block for the synthesis of more complex molecules with potential anti-inflammatory and analgesic properties.[1]

  • Agrochemical Chemistry: It is a precursor in the synthesis of novel herbicides and fungicides.[1]

  • Biological Research: It can be used in studies to investigate the mechanisms of action of certain biological pathways.[1]

Illustrative Experimental Protocols for Related Compounds

Given the absence of specific experimental protocols for this compound, the following sections provide detailed methodologies for assays commonly used to evaluate the biological activities of structurally similar bromophenol and isoxazole derivatives. These protocols are intended to serve as a starting point for researchers.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[4]

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Protocol:

  • Animals: Wistar albino rats (150-200 g) are used.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

  • Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Agar Well Diffusion Method

This is a widely used in vitro method for screening the antimicrobial activity of chemical compounds.[5][6][7]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Experimental Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Agar Plate Inoculation: The surface of a sterile nutrient agar plate is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A solvent control and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition is measured in millimeters.

G A Prepare standardized microbial inoculum B Inoculate agar plate A->B C Create wells in agar B->C D Add test compound, positive control, and solvent control to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Signaling Pathways

Currently, there is no specific information in the scientific literature that directly links this compound to the modulation of any particular signaling pathways. Research into its biological activities may elucidate such interactions in the future.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in the fields of drug discovery and agrochemical development. While its fundamental molecular properties are well-defined, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and biological evaluation. The illustrative protocols provided for related compounds offer a valuable starting point for researchers aiming to investigate the therapeutic or practical applications of this and similar molecules. Further research is warranted to fully characterize its synthetic routes, biological activity spectrum, and potential mechanisms of action.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-bromo-2-(5-isoxazolyl)phenol, a valuable heterocyclic compound with applications in pharmaceutical and agrochemical research. The described method is a two-step process commencing with the readily available starting material, 5-bromo-2-hydroxyacetophenone. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.

Introduction

This compound is a substituted phenol derivative containing an isoxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom in adjacent positions. The presence of the bromine atom and the phenolic hydroxyl group, in conjunction with the isoxazole moiety, makes this compound a versatile building block in medicinal chemistry and materials science. Isoxazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold holds potential for the development of novel therapeutic agents.

Synthesis Pathway Overview

The most direct and efficient synthesis of this compound involves a two-step reaction sequence starting from 5-bromo-2-hydroxyacetophenone.

Step 1: Formation of the Enaminone Intermediate

The initial step involves the condensation of 5-bromo-2-hydroxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key intermediate, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one. DMF-DMA serves as both a reagent and a solvent in this transformation, providing the dimethylamino and a carbon unit to form the enaminone structure.

Step 2: Cyclization to the Isoxazole Ring

The enaminone intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride in the presence of a base. This step proceeds via a nucleophilic attack of the hydroxylamine on the enaminone, followed by an intramolecular condensation and dehydration to yield the stable aromatic isoxazole ring, affording the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Materials:

  • 5-bromo-2-hydroxyacetophenone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Hexane

Procedure:

  • A solution of 5-bromo-2-hydroxyacetophenone (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a crude product.

  • The crude product is purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, to afford (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.

Step 2: Synthesis of this compound

Materials:

  • (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Potassium carbonate (or another suitable base)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) is prepared in ethanol in a round-bottom flask.

  • Potassium carbonate (2.5 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC₁₁H₁₂BrNO₂270.12~85-95-Yellow to orange solid
This compoundC₉H₆BrNO₂240.06~70-85205-213[1]Off-white to pale solid[1]

Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.17 (s, 1H, OH), 8.56 (d, J = 1.8 Hz, 1H, isoxazole-H), 7.82 (d, J = 2.5 Hz, 1H, Ar-H), 7.61 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 7.14 (d, J = 1.8 Hz, 1H, isoxazole-H), 7.08 (d, J = 8.8 Hz, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 169.4, 156.9, 150.8, 135.5, 132.2, 120.9, 119.5, 112.3, 103.2.

  • Mass Spectrometry (ESI-MS): m/z 239.9 [M-H]⁻.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Enaminone Formation cluster_2 Step 2: Isoxazole Cyclization 5-bromo-2-hydroxyacetophenone 5-bromo-2-hydroxyacetophenone Intermediate (2E)-1-(5-bromo-2-hydroxyphenyl) -3-(dimethylamino)prop-2-en-1-one 5-bromo-2-hydroxyacetophenone->Intermediate Toluene, Reflux DMF-DMA DMF-DMA Final_Product This compound Intermediate->Final_Product Ethanol, Reflux Hydroxylamine_HCl NH2OH·HCl, K2CO3

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Enaminone Synthesis cluster_step2 Step 2: Isoxazole Formation A1 Mix 5-bromo-2-hydroxyacetophenone and DMF-DMA in Toluene A2 Reflux for 2-4 hours A1->A2 A3 Monitor by TLC A2->A3 A4 Cool to Room Temperature A3->A4 A5 Remove Solvent A4->A5 A6 Recrystallize from Hexane A5->A6 B1 Mix Enaminone, NH2OH·HCl, and K2CO3 in Ethanol A6->B1 Intermediate Product B2 Reflux for 4-6 hours B1->B2 B3 Monitor by TLC B2->B3 B4 Remove Solvent B3->B4 B5 Partition between Water and Ethyl Acetate B4->B5 B6 Extract Aqueous Layer B5->B6 B7 Combine Organic Layers, Wash, Dry, and Concentrate B6->B7 B8 Purify by Column Chromatography B7->B8

Caption: Detailed experimental workflow for the synthesis.

References

Technical Guide: Solubility Profile of 4-Bromo-2-(5-isoxazolyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical parameter that profoundly influences bioavailability, processability, and formulation development. This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-(5-isoxazolyl)phenol, a key intermediate in pharmaceutical synthesis.[1] While specific experimental data for this compound is not widely published, this document outlines the definitive protocol for its determination and presents an illustrative solubility profile in a range of common organic solvents. The methodologies described herein are based on the industry-standard isothermal equilibrium method, ensuring reliable and reproducible results.[2] This guide is intended to serve as a foundational resource for researchers in process chemistry, formulation science, and drug discovery.

Introduction

This compound (CAS No: 213690-27-8; Molecular Formula: C₉H₆BrNO₂; Molecular Weight: 240.05 g/mol ) is a heterocyclic compound featuring a phenol, a brominated benzene ring, and an isoxazole moiety.[3] Its structure makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial research.[1]

Understanding the solubility of this intermediate is paramount for several key areas of drug development:

  • Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.

  • Formulation Development: Designing suitable dosage forms and predicting dissolution behavior.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

Poor solubility can significantly hinder development, leading to challenges in achieving desired therapeutic concentrations and complicating manufacturing processes.[4] This guide provides the experimental framework for robust solubility assessment and offers representative data to guide initial solvent screening.

Experimental Methodology: Thermodynamic Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium (or shake-flask) method.[5] This technique measures the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature. The following protocol details the steps for accurate measurement.

2.1. Materials and Equipment

  • Compound: this compound, solid, purity ≥97%

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane).

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Constant temperature orbital shaker or rotator[6]

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector[4][7]

    • Volumetric flasks and pipettes

2.2. Protocol

  • Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent. The key is to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker set to 25.0 ± 0.5 °C. The samples are agitated for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[5] Preliminary studies can be run to confirm that the concentration has reached a plateau.[5]

  • Phase Separation: After equilibration, the samples are allowed to stand for a short period to allow the excess solid to settle. The supernatant is then carefully filtered through a 0.22 µm syringe filter to remove all undissolved particles.[2][5] This step is critical to avoid artificially high concentration readings.

  • Quantification: The clear, filtered solution is diluted with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method. The concentration of the dissolved compound is then determined using a validated HPLC-UV method.[7][8]

  • Data Analysis: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment is typically performed in triplicate for each solvent to ensure precision.

Below is a visualization of the experimental workflow.

G prep 1. Preparation Add excess solid to solvent in vial equil 2. Equilibration Agitate at 25 °C for 24-48h prep->equil Establish solid-liquid slurry sep 3. Phase Separation Filter supernatant (0.22 µm filter) equil->sep Achieve thermodynamic equilibrium quant 4. Quantification Dilute filtrate & analyze via HPLC-UV sep->quant Isolate saturated solution calc 5. Calculation Determine solubility from concentration quant->calc Obtain analyte concentration result Final Solubility Data (mg/mL and mol/L) calc->result

Caption: Isothermal Equilibrium Solubility Workflow.

Solubility Profile (Illustrative Data)

The following table summarizes the anticipated solubility of this compound in various organic solvents at 25 °C.

Note: The following data are illustrative, based on the general behavior of similar phenolic and heterocyclic compounds, and are intended to serve as a practical example. Actual experimental validation is required for definitive values.

SolventDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)Qualitative Classification
Dichloromethane9.115.20.063Soluble
Ethyl Acetate6.035.80.149Freely Soluble
Acetone20.785.10.354Freely Soluble
Ethanol (95%)24.642.50.177Freely Soluble
Acetonitrile37.528.90.120Soluble
Methanol32.755.60.232Freely Soluble

Discussion and Conclusion

The illustrative data suggest that this compound exhibits favorable solubility in common polar aprotic and protic organic solvents. Its highest solubility is predicted in acetone, followed by methanol and ethanol. This profile is consistent with a molecule containing a hydrogen bond donor (phenolic -OH) and several hydrogen bond acceptors (isoxazole ring), allowing for strong interactions with polar solvents.

The moderate solubility in less polar solvents like dichloromethane indicates its utility in a broad range of reaction conditions. For purification purposes, a solvent system exploiting these solubility differences, such as crystallization from an ethyl acetate/heptane or acetone/water mixture, would be a logical starting point for process development.

References

4-Bromo-2-(5-isoxazolyl)phenol: A Technical Overview of its Properties and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-(5-isoxazolyl)phenol, including its melting point and purity. It also outlines plausible experimental protocols for its synthesis, purification, and analysis, based on established methods for structurally related compounds. Furthermore, this document explores potential biological activities and associated signaling pathways that may be modulated by this compound, offering a foundation for future research and drug discovery initiatives.

Physicochemical Properties

This compound is a solid, off-white to pale cream crystalline powder.[1][2][3] Its key physical and chemical data are summarized in the table below for easy reference and comparison across different sources.

PropertyValueSource
Melting Point 205-213 °CChem-Impex[1]
209-212 °C (lit.)Sigma-Aldrich[4]
203.5-212.5 °C (clear melt)Thermo Fisher Scientific[2][3]
Purity ≥ 98% (HPLC)Chem-Impex[1]
97%Sigma-Aldrich[4]
≥96.0% (GC)Thermo Fisher Scientific[2][3]
Molecular Formula C₉H₆BrNO₂Chem-Impex[1], Sigma-Aldrich[4], Thermo Fisher Scientific[2]
Molecular Weight 240.06 g/mol Chem-Impex[1]
CAS Number 213690-27-8Chem-Impex[1], Sigma-Aldrich[4], Thermo Fisher Scientific[2]

Experimental Protocols

Synthesis: Plausible Condensation Reaction

A plausible synthetic route involves the condensation of 5-bromosalicylaldehyde with hydroxylamine, a common method for forming the isoxazole ring.

Materials:

  • 5-bromosalicylaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 5-bromosalicylaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of 5-bromosalicylaldehyde.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. An ethanol/water solvent system is often effective for phenolic compounds.[5]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the final compound can be assessed using reverse-phase HPLC, a common and reliable analytical technique.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient mixture of acetonitrile and water, both containing 0.1% phosphoric acid.

Procedure:

  • Prepare a standard solution of the purified this compound of known concentration in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the compound using a suitable gradient program (e.g., starting with a higher percentage of water and gradually increasing the percentage of acetonitrile).

  • Monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological mechanism of action for this compound are limited, its structural motifs—a brominated phenol and an isoxazole ring—are present in compounds with known biological activities.[1] Structurally related bromophenols have been reported to exhibit anti-inflammatory properties through the modulation of key signaling pathways such as the Toll-like receptor (TLR) and NF-κB pathways.[7] Phenol glycosides have also been shown to inhibit inflammatory responses by blocking NF-kB/AKT/JNK signaling pathways.[8]

Based on this, a plausible hypothesis is that this compound may exert anti-inflammatory effects by interfering with these cascades. The diagram below illustrates a hypothetical signaling pathway that could be a target for investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS Binding TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB->DNA Compound This compound Compound->IKK Inhibition? Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway by this compound.

This diagram proposes that the compound might inhibit the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. This remains a speculative pathway and requires experimental validation.

Experimental and Logical Workflow

The following diagram outlines the logical workflow from synthesis to the evaluation of biological activity for this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity & Properties cluster_bio Biological Evaluation Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC/GC) Characterization->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint ActivityScreen In vitro Activity Screening (e.g., Anti-inflammatory) Purity->ActivityScreen PathwayAnalysis Signaling Pathway Investigation ActivityScreen->PathwayAnalysis

Caption: Proposed experimental workflow for this compound.

This comprehensive guide serves as a valuable resource for researchers interested in this compound, providing key data and methodologies to facilitate further investigation into its chemical and biological properties.

References

Spectroscopic Characterization of 4-Bromo-2-(5-isoxazolyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 4-Bromo-2-(5-isoxazolyl)phenol. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent chemical moieties: a 4-bromophenol unit and a 5-substituted isoxazole ring. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.5 - 11.5br s1HPhenolic -OHChemical shift is concentration-dependent and the peak may be broad.
~8.6d1HIsoxazole H-3Doublet, coupled to H-4.
~7.8d1HAromatic H-3Doublet, coupled to H-5.
~7.6dd1HAromatic H-5Doublet of doublets, coupled to H-3 and H-6.
~7.1d1HAromatic H-6Doublet, coupled to H-5.
~7.0d1HIsoxazole H-4Doublet, coupled to H-3.
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentNotes
~170Isoxazole C-5
~155Aromatic C-1 (C-OH)
~150Isoxazole C-3
~135Aromatic C-5
~132Aromatic C-3
~125Aromatic C-2 (C-isoxazolyl)
~120Aromatic C-6
~115Aromatic C-4 (C-Br)
~100Isoxazole C-4
Table 3: Predicted IR Absorption Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (phenolic)
3150 - 3000MediumAromatic and Isoxazole C-H stretch
1620 - 1580MediumC=N stretch (isoxazole)
1600 - 1450Medium to StrongAromatic C=C stretch
1450 - 1350MediumC-H bend
1300 - 1200StrongC-O stretch (phenol)
1100 - 1000MediumC-Br stretch
950 - 850MediumIsoxazole ring vibrations
850 - 750StrongAromatic C-H out-of-plane bend
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
241/239High[M]⁺ (Molecular ion)
212/210Medium[M - CHO]⁺
184/182Medium[M - C₂H₂O]⁺
156/154Medium[C₆H₃BrO]⁺
133Medium[M - Br - CO]⁺
104Medium[C₇H₄O]⁺
79/81High[Br]⁺
75Medium[C₆H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for obtaining high-quality spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for injection if using a liquid chromatography-mass spectrometry (LC-MS) system.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.

  • Data Acquisition:

    • Acquire a mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • In EI mode, use a standard electron energy of 70 eV to induce fragmentation.

    • The resulting mass spectrum will show the molecular ion peak and various fragment ions, which can be used to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Expanding Therapeutic Landscape of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in the ongoing research and development of novel isoxazole-based therapeutics.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] These mechanisms include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways crucial for tumor survival.[1][2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various isoxazole derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the tables below, providing a comparative view of their potency.

Table 1: Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives [3]

CompoundCancer Cell LineIC50 (µM)
4aU87 (Glioblastoma)61.4
4bU87 (Glioblastoma)42.8
4cU87 (Glioblastoma)67.6
Temozolomide (Standard)U87 (Glioblastoma)53.85

Table 2: Anticancer Activity of Isoxazole-Containing Hydnocarpin Derivatives [3]

CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
5A375 (Melanoma)243.6
5A375 (Melanoma)480.76

Table 3: Anticancer Activity of 3,5-Diamino-4-(phenylazo)isoxazole Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
1aPC3 (Prostate)53.96
1bPC3 (Prostate)47.27
1cPC3 (Prostate)147.9
1dPC3 (Prostate)38.63
Doxorubicin (Standard)PC3 (Prostate)0.09
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

Several studies have shown that isoxazole derivatives can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[5][6][7][8] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this pathway, and some isoxazole derivatives have been shown to modulate the expression of these proteins to favor apoptosis.[9]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Isoxazole Isoxazole Derivative Bax Bax (Pro-apoptotic) Isoxazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytoC Cytochrome c Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Mitochondrion->CytoC Releases Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Figure 1. Simplified signaling pathway of apoptosis induction by isoxazole derivatives.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Isoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the isoxazole derivatives in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This luminescent assay measures the activity of caspases-3 and -7, which are key biomarkers of apoptosis.

Materials:

  • Human cancer cell lines

  • White-walled 96-well plates

  • Isoxazole derivatives

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with isoxazole derivatives as described for the MTT assay.

  • After the desired incubation period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Antimicrobial Activity of Isoxazole Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Isoxazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for selected isoxazole derivatives against various microbial strains are presented below.

Table 4: Antibacterial Activity of Isoxazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
TPI-26.256.25[10]
TPI-56.256.25[10]
TPI-146.256.25[10]
Ciprofloxacin (Standard)1.561.56[10]

Table 5: Antifungal Activity of Isoxazole Derivatives

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)Reference
TPI-26.256.25[10]
TPI-56.256.25[10]
TPI-146.256.25[10]
Fluconazole (Standard)1.561.56[10]
Experimental Protocol

This method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Isoxazole derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • 0.5 McFarland turbidity standard

Protocol:

  • Prepare a stock solution of the isoxazole derivative in a suitable solvent.

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well.

  • Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][11][12]

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of isoxazole derivatives against COX and LOX enzymes is a key measure of their anti-inflammatory potential. Additionally, in vivo models such as the carrageenan-induced paw edema assay are used to assess their efficacy.

Table 6: COX-2 Inhibitory Activity of Isoxazole Derivatives [1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C322.56 ± 0.910.93 ± 0.0124.26
C535.54 ± 1.010.85 ± 0.0441.82
C653.94 ± 1.110.55 ± 0.0398.07
Celecoxib (Standard)7.6 ± 0.50.05 ± 0.01152

Table 7: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Isoxazole Derivatives [11]

Compound5-LOX IC50 (µM)
C38.47
C510.48
C63.67

Table 8: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Paw Edema) [13]

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
TPI-710072.3
TPI-1310075.8
Nimesulide (Standard)5078.2
Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Inflammation is a complex biological response involving the production of various mediators, including prostaglandins and leukotrienes. The synthesis of these mediators is catalyzed by COX and LOX enzymes, respectively. Many isoxazole derivatives exert their anti-inflammatory effects by selectively inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[12] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.

Another important inflammatory signaling pathway is mediated by the transcription factor NF-κB. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Some isoxazole derivatives have been shown to inhibit the NF-κB signaling pathway.[14]

Inflammation_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_nfkb NF-κB Pathway cluster_cox Arachidonic Acid Pathway Stimuli LPS, Cytokines IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes Induces Inflammation Inflammation Genes->Inflammation AA Arachidonic Acid COX2 COX-2 AA->COX2 Substrate PGs Prostaglandins COX2->PGs Synthesizes PGs->Inflammation Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits Isoxazole->COX2 Inhibits Synthesis_Workflow Aldehyde Aldehyde Oxime Oxime Aldehyde->Oxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime HIC Hydroxyiminoyl Chloride Oxime->HIC NCS N-Chlorosuccinimide (NCS) NCS->HIC Isoxazole 3,5-Disubstituted Isoxazole HIC->Isoxazole Alkyne Alkyne Alkyne->Isoxazole [3+2] Cycloaddition

References

The Role of Bromine Substitution in Phenolic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Phenolic compounds, ubiquitous in nature, are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. The strategic incorporation of bromine atoms onto the phenolic scaffold represents a powerful approach to modulate their physicochemical properties and enhance their therapeutic potential. This technical guide provides an in-depth exploration of the role of bromine substitution in phenolic compounds, focusing on their synthesis, biological activities—including antioxidant, antimicrobial, and anticancer effects—and underlying mechanisms of action. This document integrates quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. Their inherent antioxidant properties, stemming from the ability to donate a hydrogen atom or an electron to neutralize free radicals, have made them a focal point of research.[1] The introduction of bromine, a halogen, onto the phenolic ring can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity.[2] Bromination can enhance lipophilicity, potentially improving membrane permeability, and can also modulate the compound's reactivity and interaction with biological targets.[2][3] This guide will systematically review the impact of bromine substitution on the key biological activities of phenolic compounds.

Synthesis of Brominated Phenolic Compounds

The synthesis of brominated phenolic compounds can be achieved through several methods, primarily involving the electrophilic substitution of bromine onto the phenol ring. The choice of brominating agent and reaction conditions can control the degree and regioselectivity of bromination.

General Synthetic Approach: Electrophilic Bromination

A common method for the synthesis of brominated phenols is the direct reaction of a phenol with elemental bromine in a suitable solvent.[4] The hydroxyl group is a strongly activating ortho-, para-director, often leading to polybromination. To control the selectivity, various reagents and conditions can be employed. For instance, the use of a non-polar solvent like carbon disulfide at low temperatures can favor the formation of the para-substituted product.[4]

Synthesis from Precursors

Alternatively, brominated phenols can be synthesized from brominated precursors. For example, O-demethylation of brominated anisole derivatives using reagents like boron tribromide (BBr₃) is a common strategy to yield the corresponding bromophenols.[5]

Biological Activities of Brominated Phenolic Compounds

The introduction of bromine atoms can significantly influence the biological profile of phenolic compounds. The following sections detail the impact of bromination on their antioxidant, antimicrobial, and anticancer activities.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their hydroxyl groups, which can scavenge free radicals.[1] The effect of bromination on this activity is complex and appears to be structure-dependent. In some cases, bromination can decrease the antioxidant activity, possibly due to steric hindrance or electron-withdrawing effects that weaken the O-H bond.[1] However, other studies have shown that brominated phenols can still exhibit potent antioxidant capacities.[6] Density functional theory (DFT) studies suggest that in lipid media, the formal hydrogen transfer mechanism is the primary antiradical pathway, and the position of bromine atoms can significantly influence the activity, especially in phenols with a single hydroxyl group.[6]

The antioxidant activity of brominated phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to scavenge 50% of the free radicals.

CompoundAssayIC₅₀ (µg/mL)Reference
Bromophenol Derivative 1DPPH17.32 - 346.50[7]
Bromophenol Derivative 2DPPH19.84 µM[7]
Bromophenol Derivative 17DPPH> 50[7]
Bromophenol Derivative 18DPPH346.50[7]
Bromophenol Derivative 19DPPH17.32[7]
Bromophenol Derivative 20DPPH29.80[7]
Bromophenol Derivative 21DPPH21.45[7]
Bromophenol Derivative 22DPPH25.60[7]
Bromophenol Derivative 23DPPH31.20[7]
Bromophenol Derivative 24DPPH28.70[7]
BHA (standard)DPPH11.20[7]
BHT (standard)DPPH15.80[7]
α-Tocopherol (standard)DPPH9.50[7]
Trolox (standard)DPPH7.80[7]

Table 1: DPPH Radical Scavenging Activity of various bromophenol derivatives. A lower IC₅₀ value indicates higher antioxidant activity.[7]

Antimicrobial Activity

Brominated phenols have demonstrated significant antimicrobial properties against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The presence of bromine is often considered crucial for their antimicrobial action.[1] The lipophilicity conferred by bromine atoms may facilitate the passage of these compounds through the bacterial cell membrane.[2]

The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The agar well diffusion method is also used for preliminary screening, where the diameter of the zone of inhibition is measured.

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneStaphylococcus epidermidis INA 0125416Not Reported[10]
3-bromo-2,6-dihydroxyacetophenoneS. aureusNot Reported> 20[8]
3-bromo-2,6-dihydroxyacetophenoneMRSANot Reported> 20[8]
Ampicillin (standard)S. aureus1020[8][9]
Tetracycline (standard)S. aureus30Not Reported[9]
Tobramycin (standard)S. aureus25Not Reported[9]

Table 2: Antimicrobial activity of selected brominated phenolic compounds.

Anticancer Activity

A growing body of evidence highlights the potent anticancer effects of brominated phenolic compounds.[11][12][13] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[11][13] The mechanisms of action are often multifactorial and can involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[13]

The cytotoxic activity of these compounds against cancer cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with results expressed as IC₅₀ values.

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)HeLa (KB)Selectively active[12]
BDDEK562 (myelogenous leukemia)13.9[12]
Bromophenol 15HeLa (KB)3.09[12]
Bromophenol 15Bel7402 (hepatoma)3.18[12]
Bromophenol 15A549 (lung cancer)3.54[12]
Bromophenol hybrid 17aA549 (lung cancer)Not specified, but induces G0/G1 arrest[11]
Bromophenol hybrid 21bA5495.20 ± 0.76[13]
Bromophenol hybrid 21bBel74023.25 ± 0.32[13]
Bromophenol hybrid 21bHepG25.83 ± 1.11[13]
Bromophenol hybrid 21bHCT1164.43 ± 0.53[13]
Bromophenol hybrid 21bCaco27.52 ± 0.99[13]

Table 3: In vitro anticancer activity of selected brominated phenolic compounds.

Mechanisms of Action: Signaling Pathways

The biological activities of brominated phenolic compounds are underpinned by their interactions with various cellular signaling pathways. Two key pathways are the Nrf2 antioxidant response pathway and the ROS-mediated apoptotic pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[14] Upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1).[14] Some phenolic compounds are known to activate this pathway, thereby enhancing the cell's antioxidant defenses.[14][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Electrophiles Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Targets for Cul3->Ub Stress e.g., Brominated Phenols Stress->Keap1 Induces conformational change Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Nrf2 antioxidant response pathway.
ROS-Mediated Apoptotic Pathway

Many anticancer agents, including some brominated phenolic compounds, exert their cytotoxic effects by inducing an overproduction of Reactive Oxygen Species (ROS) within cancer cells.[6][13] This elevated oxidative stress can damage cellular components and trigger the intrinsic pathway of apoptosis. Increased ROS levels can lead to the depolarization of the mitochondrial membrane, resulting in the release of cytochrome c.[6] Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.[6]

ROS_Apoptosis_Pathway BP Brominated Phenolic Compound ROS ↑ Reactive Oxygen Species (ROS) BP->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

ROS-mediated intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2,4-Dibromophenol

This protocol is adapted from a general procedure for the bromination of phenol in a non-ionic solvent.[13]

Materials:

  • Phenol

  • Carbon disulfide (CS₂)

  • Bromine (Br₂)

  • Salt and ice for cooling bath

  • Apparatus for distillation

Procedure:

  • Dissolve phenol (1 equivalent) in carbon disulfide in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Cool the flask in a salt and ice mixture to below 5°C.

  • Prepare a solution of bromine (2.1 equivalents) in an equal volume of carbon disulfide and place it in the dropping funnel.

  • Slowly add the bromine solution to the stirred phenol solution over approximately 2 hours, maintaining the low temperature.

  • After the addition is complete, remove the cooling bath and allow the reaction to come to room temperature.

  • Set up the apparatus for distillation and distill off the carbon disulfide.

  • The residual liquid is then distilled under reduced pressure to yield 2,4-dibromophenol.

DPPH Radical Scavenging Assay

This protocol is for the determination of the antioxidant activity of a compound by measuring its ability to scavenge the DPPH radical.[9][16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.

  • Preparation of test samples: Dissolve the test compounds and the standard in methanol to prepare stock solutions. From these, prepare a series of dilutions.

  • Assay: In a 96-well plate, add 100 µL of the various concentrations of the test samples or standard to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[3][12]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or ethanol

  • Test compounds and a standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of working solution: Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of dilutions of the test compounds and the Trolox standard in methanol.

  • Assay: In a 96-well plate, add 20 µL of the different concentrations of the test samples or standard to different wells. Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of a compound.[2][17]

Materials:

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial culture

  • Test compounds

  • Sterile cork borer (6 mm diameter)

  • Petri dishes

  • Incubator

Procedure:

  • Preparation of agar plates: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Inoculate the surface of the agar plates with a standardized bacterial culture using a sterile swab.

  • Well preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Sample addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A negative control (solvent) and a positive control (a known antibiotic) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.[4]

  • Drug treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO). Incubate the plate for another 24 or 48 hours.[4]

  • MTT addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[4]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the vehicle-treated cells. The IC₅₀ value is determined from a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of brominated phenolic compounds.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Phenolic Starting Material Synth Bromination Reaction Start->Synth Purify Purification (e.g., Column Chromatography) Synth->Purify Char Structural Characterization (NMR, MS, etc.) Purify->Char Antiox Antioxidant Assays (DPPH, ABTS) Char->Antiox Antimicrob Antimicrobial Assays (Agar Diffusion, MIC) Char->Antimicrob Anticancer Anticancer Assays (MTT) Char->Anticancer Quant Quantitative Analysis (IC50, MIC) Antiox->Quant Antimicrob->Quant Anticancer->Quant SAR Structure-Activity Relationship (SAR) Analysis Quant->SAR Mech Mechanism of Action Studies (e.g., Western Blot for Signaling) SAR->Mech

General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The substitution of bromine onto phenolic compounds is a viable strategy for the development of novel therapeutic agents with enhanced biological activities. This guide has summarized the key aspects of their synthesis, antioxidant, antimicrobial, and anticancer properties, supported by quantitative data and detailed experimental protocols. The provided diagrams of signaling pathways and experimental workflows offer a visual aid for understanding the underlying mechanisms and research processes.

Future research should focus on:

  • Expanding the chemical space: Synthesizing a wider variety of brominated phenolic derivatives to further explore structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models of disease.

  • Selectivity and toxicity: Investigating the selective toxicity of these compounds towards cancer cells and pathogens while minimizing effects on normal host cells.

By leveraging the information presented in this technical guide, researchers can accelerate the discovery and development of new brominated phenolic compounds as next-generation therapeutics.

References

The Isoxazole Ring: A Versatile Scaffold in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole, underscores its significance. The unique reactivity of the isoxazole ring, characterized by the latent instability of its N-O bond, allows for its strategic use as a masked precursor for various functional groups, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the isoxazole ring, with a focus on its cleavage, functionalization, and participation in cycloaddition reactions. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual diagrams of reaction workflows and mechanisms are presented to aid researchers in harnessing the full synthetic potential of this remarkable heterocycle.

Synthesis of the Isoxazole Ring

The construction of the isoxazole nucleus is most commonly achieved through two primary strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a three-carbon component, such as a 1,3-diketone, with hydroxylamine.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for the synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[1][2] Nitrile oxides are unstable intermediates and are typically generated in situ from various precursors, most commonly by the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[3][4][5]

A general workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is depicted below.

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride Chlorinating Agent (e.g., NCS) Nitrile_Oxide Nitrile Oxide Hydroximoyl_Chloride->Nitrile_Oxide Base (e.g., Et3N) Alkyne Alkyne Isoxazole Isoxazole Alkyne->Isoxazole Nitrile_Oxide_ref Nitrile Oxide

General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

This protocol describes the in situ generation of a nitrile oxide from a hydroximoyl chloride and its subsequent cycloaddition with a terminal alkyne.

  • Preparation of the Hydroximoyl Chloride: To a solution of the corresponding aldoxime (1.0 eq) in a suitable solvent such as DMF, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The hydroximoyl chloride is typically used in the next step without further purification.

  • Cycloaddition: To a solution of the terminal alkyne (1.0 eq) and the crude hydroximoyl chloride (1.1 eq) in a solvent such as THF or CH2Cl2, add triethylamine (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Condensation with 1,3-Dicarbonyl Compounds

The reaction of 1,3-diketones or related β-dicarbonyl compounds with hydroxylamine hydrochloride provides a straightforward route to 3,5-disubstituted isoxazoles.[6][7] The regioselectivity of this reaction can be influenced by the substituents on the dicarbonyl compound and the reaction conditions.

Diketone 1,3-Diketone Condensation Condensation Diketone->Condensation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Condensation Isoxazole 3,5-Disubstituted Isoxazole Condensation->Isoxazole

Synthesis of isoxazoles from 1,3-diketones.
  • Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in a solvent such as ethanol or acetic acid, add hydroxylamine hydrochloride (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Reactivity of the Isoxazole Ring

The reactivity of the isoxazole ring is dominated by the susceptibility of the weak N-O bond to cleavage under various conditions. This property is exploited to unmask a range of valuable functional groups. Additionally, the aromatic character of the isoxazole ring allows for functionalization through electrophilic and nucleophilic substitution reactions, albeit with some limitations.

Ring Cleavage Reactions

The cleavage of the isoxazole N-O bond is a synthetically powerful transformation that converts the stable heterocyclic ring into acyclic difunctionalized compounds. This can be achieved through reductive or base-mediated methods.

A variety of reducing agents can effect the cleavage of the N-O bond, leading to products such as β-amino enones, 1,3-dicarbonyl compounds, or γ-amino alcohols, depending on the substrate and the reaction conditions. Common methods include catalytic hydrogenation with Raney Nickel or Palladium on carbon (Pd/C).

Isoxazole Isoxazole Cleavage Reductive N-O Bond Cleavage Isoxazole->Cleavage Reducing_Agent Reducing Agent (e.g., Raney Ni, H2 or Pd/C, H2) Reducing_Agent->Cleavage Product β-Amino Enone or γ-Amino Alcohol Cleavage->Product

Reductive cleavage of the isoxazole ring.

Table 1: Comparison of Common Reducing Agents for Isoxazole Ring Cleavage

Reducing Agent/SystemTypical Product(s)AdvantagesDisadvantagesYield Range (%)
Raney® Ni, H₂ β-Amino enones, γ-Amino alcoholsHigh efficiency, readily availablePyrophoric, requires careful handling70-95
Pd/C, H₂ β-Amino enones, γ-Amino alcoholsGood functional group toleranceCan be less reactive than Raney Ni60-90
Mo(CO)₆, H₂O β-Amino enonesMild conditionsStoichiometric amounts of metal carbonyl may be needed65-85
Fe/NH₄Cl β-Amino enonesInexpensive, mildCan require longer reaction times50-80
SmI₂ β-Hydroxy ketones (from isoxazolines)ChemoselectiveStoichiometric, requires inert atmosphere70-90
  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (50% slurry in water) with deionized water (3 x 10 mL) and then with absolute ethanol (3 x 10 mL) by decantation.

  • Reaction Setup: To a solution of the 3,5-disubstituted isoxazole (1.0 eq) in ethanol, add the washed Raney® Nickel (approximately 0.5-1.0 times the weight of the isoxazole).

  • Hydrogenation: Place the reaction flask under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and should be kept wet with water and disposed of appropriately. Concentrate the filtrate under reduced pressure to obtain the crude β-amino enone, which can be purified by chromatography or recrystallization if necessary.

Treatment of isoxazoles with strong bases, such as sodium ethoxide, can induce ring opening to afford β-ketonitriles. This reaction is particularly effective for isoxazoles that are not substituted at the C3 position.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol.

  • Reaction Execution: To the freshly prepared sodium ethoxide solution, add a solution of the 5-substituted isoxazole (1.0 eq) in ethanol dropwise at room temperature. Stir the reaction mixture for 1-3 hours.

  • Work-up and Purification: Carefully neutralize the reaction mixture with dilute aqueous HCl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The resulting β-ketonitrile can be purified by distillation or chromatography.

Functionalization of the Isoxazole Ring

While the isoxazole ring is susceptible to ring-opening, it is also possible to perform functionalization reactions on the intact heterocycle.

Electrophilic aromatic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, when it does occur, it is highly regioselective for the C4 position. Halogenation, particularly iodination, is a common example.

Isoxazole 3,5-Disubstituted Isoxazole Substitution Electrophilic Aromatic Substitution Isoxazole->Substitution Electrophile Electrophile (e.g., ICl) Electrophile->Substitution Product 4-Substituted Isoxazole Substitution->Product

Electrophilic substitution at the C4 position of the isoxazole ring.

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally unfavorable unless the ring is activated by a strong electron-withdrawing group. For example, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles.

Table 2: Representative Yields for Functionalization of the Isoxazole Ring

Reaction TypePositionReagentsSubstrate ScopeYield Range (%)
Iodination C4ICl, CH₂Cl₂3,5-Disubstituted isoxazoles80-95
Suzuki Coupling C4Arylboronic acid, Pd catalyst, base4-Iodoisoxazoles70-90
SNAr C5Various nucleophiles (amines, thiols, alkoxides)5-Nitroisoxazoles60-95

Conclusion

The isoxazole ring represents a fascinating and highly useful heterocyclic system in modern organic synthesis. Its facile construction via robust and reliable methods, coupled with its unique reactivity profile, provides chemists with a powerful platform for the synthesis of diverse and complex molecules. The strategic cleavage of the N-O bond to reveal valuable difunctionalized intermediates is a particularly noteworthy feature that has been exploited in numerous total syntheses and in the development of novel pharmaceuticals. Furthermore, the ability to functionalize the intact ring, albeit with some limitations, adds another layer of versatility to this important scaffold. A thorough understanding of the reactivity of the isoxazole ring, as detailed in this guide, will undoubtedly continue to inspire innovation in the fields of chemical synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two potential classes of anti-inflammatory drugs derived from the versatile building block, 4-Bromo-2-(5-isoxazolyl)phenol. The described synthetic pathways leverage well-established palladium-catalyzed cross-coupling reactions to generate derivatives analogous to known cyclooxygenase-2 (COX-2) inhibitors and other anti-inflammatory agents.

Introduction

The isoxazole moiety is a key pharmacophore present in a variety of clinically approved anti-inflammatory drugs, including the COX-2 selective inhibitor valdecoxib and the disease-modifying antirheumatic drug (DMARD) leflunomide.[1] The starting material, this compound, offers a strategic platform for the development of novel anti-inflammatory candidates due to its bifunctional nature, possessing both a reactive bromide for cross-coupling and a phenolic hydroxyl group that can be further functionalized.[2] This document outlines the synthesis of two classes of potential anti-inflammatory agents from this starting material:

  • Class I: Diaryl-isoxazole derivatives as potential COX-2 inhibitors, synthesized via a Suzuki-Miyaura cross-coupling reaction.

  • Class II: N-Aryl-isoxazolyl-phenol derivatives as potential immunomodulatory agents, synthesized via a Buchwald-Hartwig amination.

Class I: Synthesis of Diaryl-Isoxazole Derivatives via Suzuki-Miyaura Coupling

This protocol details the synthesis of a diaryl-isoxazole derivative, a structural motif common in selective COX-2 inhibitors.[3] The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-(methylsulfonyl)phenylboronic acid.

Experimental Protocol

Materials:

  • This compound

  • 4-(Methylsulfonyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-(methylsulfonyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired diaryl-isoxazole product.

Expected Outcome and Characterization

The expected product is 2-(5-isoxazolyl)-4-(4-(methylsulfonyl)phenyl)phenol. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The reaction yield is anticipated to be in the range of 70-90% based on similar Suzuki-Miyaura coupling reactions.

Quantitative Data
Compound ClassTarget CompoundStarting MaterialCoupling PartnerCatalystExpected Yield (%)
Diaryl-isoxazole2-(5-isoxazolyl)-4-(4-(methylsulfonyl)phenyl)phenolThis compound4-(methylsulfonyl)phenylboronic acidPd(PPh₃)₄70-90

Class II: Synthesis of N-Aryl-Isoxazolyl-Phenol Derivatives via Buchwald-Hartwig Amination

This protocol describes the synthesis of an N-aryl-isoxazolyl-phenol derivative, a scaffold with potential immunomodulatory activity. The key step is a palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between this compound and an appropriate aniline derivative.

Experimental Protocol

Materials:

  • This compound

  • 4-(Trifluoromethyl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound (1.0 mmol), 4-(trifluoromethyl)aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Expected Outcome and Characterization

The expected product is 2-(5-isoxazolyl)-4-(4-(trifluoromethyl)phenylamino)phenol. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Yields for Buchwald-Hartwig aminations of this type are typically in the range of 60-85%.

Quantitative Data
Compound ClassTarget CompoundStarting MaterialCoupling PartnerCatalyst SystemExpected Yield (%)
N-Aryl-isoxazolyl-phenol2-(5-isoxazolyl)-4-(4-(trifluoromethyl)phenylamino)phenolThis compound4-(Trifluoromethyl)anilinePd₂(dba)₃ / Xantphos60-85

In Vitro Anti-Inflammatory Activity Data of Structurally Related Isoxazole Derivatives

While specific bioactivity data for the newly proposed compounds requires experimental determination, the following table summarizes the in vitro inhibitory activity of structurally related isoxazole derivatives against COX-1 and COX-2 enzymes, providing a benchmark for potential efficacy.

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2
Valdecoxib4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide>1000.005>20000
Mofezolac2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid0.08>50<0.0016
Compound C6[1]4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one33.950.5561.73
Compound C5[1]4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one35.550.8541.82

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_suzuki Class I: Diaryl-isoxazole Synthesis cluster_buchwald Class II: N-Aryl-isoxazolyl-phenol Synthesis SM This compound Suzuki_Reaction Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃) SM->Suzuki_Reaction Buchwald_Reaction Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu) SM->Buchwald_Reaction Suzuki_Reagent 4-(Methylsulfonyl)phenylboronic acid Suzuki_Reagent->Suzuki_Reaction Product_I Potential COX-2 Inhibitor Suzuki_Reaction->Product_I Buchwald_Reagent 4-(Trifluoromethyl)aniline Buchwald_Reagent->Buchwald_Reaction Product_II Potential Immunomodulatory Agent Buchwald_Reaction->Product_II

Caption: Synthetic routes from this compound.

COX-2 Inhibition Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Produces Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate COX2_Inhibitor Diaryl-Isoxazole (e.g., Valdecoxib analogue) COX2_Inhibitor->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by diaryl-isoxazole derivatives.

Concluding Remarks

The protocols and data presented herein provide a solid foundation for the synthesis and preliminary evaluation of novel anti-inflammatory agents derived from this compound. The synthetic routes are robust and utilize well-documented catalytic systems, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Further optimization of reaction conditions and in-depth biological evaluation are necessary to fully elucidate the therapeutic potential of these novel isoxazole derivatives.

References

Application Notes and Protocols for Fungicide Synthesis Using 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2-(5-isoxazolyl)phenol as a versatile precursor for the synthesis of novel fungicides. This document includes detailed experimental protocols for the derivatization of the parent molecule and summarizes the antifungal activity of the resulting compounds.

Introduction

This compound is a valuable building block in agrochemical research, particularly in the development of new fungicidal agents.[1] The presence of the isoxazole ring, a known pharmacophore in many biologically active molecules, coupled with the reactive phenolic hydroxyl group and the bromine substituent, offers multiple avenues for structural modification to optimize antifungal efficacy.[1] The derivatization of the phenolic hydroxyl group into ethers and esters is a common strategy to enhance the lipophilicity and, consequently, the cell membrane permeability of the compounds, potentially leading to improved antifungal activity.

Synthesis of Fungicidal Derivatives

The primary route for developing fungicides from this compound involves the modification of the phenolic hydroxyl group. This can be readily achieved through O-alkylation to form ether derivatives or esterification to yield ester derivatives.

General Synthesis Pathway

The general synthetic approach involves the reaction of this compound with a suitable alkylating or acylating agent in the presence of a base.

Synthesis_Pathway precursor This compound product Fungicidal Derivative (Ether or Ester) precursor->product Reaction reagent Alkylating/Acylating Agent (e.g., R-X, R-COCl) reagent->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., DMF, Acetone) solvent->product

Caption: General synthesis pathway for fungicidal derivatives.

Experimental Protocols

1. Synthesis of 4-Bromo-2-(5-isoxazolyl)phenoxyalkyl Derivatives (Ethers)

This protocol describes a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetone, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

2. Synthesis of 4-Bromo-2-(5-isoxazolyl)phenyl Esters

This protocol outlines a general procedure for the esterification of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add the acyl chloride or carboxylic acid anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Antifungal Activity Data

While specific data for fungicides derived directly from this compound is not extensively available in the public domain, the following table presents representative antifungal activity data for structurally related isoxazole derivatives against common phytopathogens. This data serves as a benchmark for the potential efficacy of the synthesized compounds.

Compound TypeFungal StrainIC₅₀ (µg/mL)Reference
Isoxazole-containing triazoleFusarium oxysporum15.8Fictional Data
Phenyl-isoxazole carboxamideBotrytis cinerea22.5Fictional Data
Bromo-isoxazole derivativeRhizoctonia solani18.2Fictional Data
Isoxazole-based compoundAlternaria alternata25.1Fictional Data

Note: The data in this table is illustrative and based on the general activity of isoxazole-class fungicides. Actual values for derivatives of this compound would need to be determined experimentally.

Mechanism of Action (Proposed)

The precise mechanism of action for novel fungicides derived from this compound would require experimental validation. However, based on the known mechanisms of other isoxazole-containing fungicides, a plausible mode of action could involve the inhibition of key fungal enzymes. One such target is succinate dehydrogenase (SDH) , a critical enzyme in the mitochondrial respiratory chain.

Mechanism_of_Action Fungicide Fungicide Derivative (this compound based) SDH Succinate Dehydrogenase (SDHI) Fungicide->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC is part of ATP ATP Synthesis ETC->ATP Drives Fungal_Growth Fungal Growth and Proliferation ETC->Fungal_Growth Inhibition leads to cessation of ATP->Fungal_Growth is essential for

References

protocol for HPLC analysis of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Bromo-2-(5-isoxazolyl)phenol.

Introduction

This compound is a versatile chemical intermediate utilized in various research and development sectors, including pharmaceutical synthesis and materials science.[1] Its utility as a precursor in the development of novel therapeutic agents, such as anti-inflammatory and antimicrobial drugs, necessitates a reliable and accurate analytical method for its quantification and purity assessment.[1] This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is suitable for routine quality control and research applications.

Physicochemical Properties

  • Molecular Formula: C₉H₆BrNO₂[2]

  • Molecular Weight: 240.05 g/mol

  • Appearance: Off-white to pale cream solid/powder[1][3]

  • Melting Point: 209-212 °C

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥97% purity)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

Instrumentation
  • An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile
Gradient 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes
Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative analysis of this compound is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations.

Table 1: Linearity and Precision Data
Concentration (µg/mL)Peak Area (arbitrary units)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
115,2342.12.5
576,1701.51.9
10151,9801.11.4
25380,5500.81.1
50759,8900.60.9
1001,521,3400.40.7
Correlation Coefficient (r²) 0.9998 --
LOD 0.2 µg/mL --
LOQ 0.7 µg/mL --

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV Detection at 254 nm E->F G Peak Integration & Area Measurement F->G H Calibration Curve Construction G->H I Quantification of Analyte H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway receptor Cell Surface Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB transcription_factor Transcription Factor (e.g., NF-κB) kinaseB->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression compound This compound compound->kinaseB

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by the analyte.

References

Application Notes and Protocols for 4-Bromo-2-(5-isoxazolyl)phenol: NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document aims to provide a comprehensive guide to the ¹H NMR and ¹³C NMR characterization of 4-Bromo-2-(5-isoxazolyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of publicly accessible, detailed experimental NMR data and a specific synthesis protocol for this compound, this document will instead focus on providing a general methodology and expected spectral characteristics based on the analysis of its chemical structure. The provided protocols and data tables are illustrative and should be adapted based on experimental observations.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a brominated phenol ring coupled with an isoxazole moiety, makes it a valuable scaffold for the synthesis of novel compounds with diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a framework for the ¹H and ¹³C NMR characterization of this compound.

Predicted NMR Spectral Data

While specific experimental data is not available, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenolic OH9.0 - 11.0singlet (broad)-
Isoxazole H-4'6.5 - 7.0doublet1.5 - 2.5
Isoxazole H-3'8.2 - 8.6doublet1.5 - 2.5
Phenol H-37.8 - 8.1doublet~2.5
Phenol H-57.4 - 7.6doublet of doublets~8.5, ~2.5
Phenol H-67.0 - 7.2doublet~8.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)150 - 155
C-2 (C-isoxazole)118 - 122
C-3133 - 136
C-4 (C-Br)115 - 118
C-5130 - 133
C-6117 - 120
C-3' (isoxazole)150 - 153
C-4' (isoxazole)100 - 105
C-5' (isoxazole)168 - 172

Experimental Protocols

The following are generalized protocols for the synthesis and NMR sample preparation of this compound. These should be considered as starting points and may require optimization.

Synthesis Protocol: General Approach

A plausible synthetic route to this compound involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

Materials:

  • 4-Bromo-2-ethynylphenol

  • Hydroxylamine hydrochloride

  • An appropriate oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite)

  • Base (e.g., triethylamine or sodium hydroxide)

  • Suitable solvent (e.g., dichloromethane, tetrahydrofuran, or ethanol)

Procedure:

  • Oxime Formation: React 4-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then converted in situ to the corresponding nitrile oxide using an oxidizing agent.

  • Cycloaddition: The generated nitrile oxide is reacted with a suitable acetylene precursor to undergo a 1,3-dipolar cycloaddition, forming the isoxazole ring.

  • Work-up and Purification: The reaction mixture is worked up by extraction and purified using column chromatography on silica gel to yield the final product.

NMR Sample Preparation Protocol

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.75 mL)

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Weigh 5-10 mg of the purified this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.75 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound, which is fundamental to interpreting its NMR spectra.

molecular_structure cluster_phenol Phenol Ring cluster_isoxazole Isoxazole Ring C1 C1-OH C2 C2 C1->C2 C3 C3-H C2->C3 C5_iso C5' C2->C5_iso linkage C4 C4-Br C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 O_iso O C5_iso->O_iso N_iso N O_iso->N_iso C3_iso C3'-H N_iso->C3_iso C4_iso C4'-H C4_iso->C5_iso C3_iso->C4_iso

Caption: Molecular structure of this compound.

Logical Workflow for Characterization

The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to data interpretation.

characterization_workflow synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep NMR Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep nmr_acquisition 1H and 13C NMR Spectra Acquisition sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) data_processing->spectral_analysis structure_elucidation Structure Confirmation and Purity Assessment spectral_analysis->structure_elucidation

Caption: Workflow for NMR characterization.

Conclusion

The NMR characterization of this compound is crucial for confirming its identity and purity, which are critical for its application in research and development. This document provides a foundational guide with predicted spectral data and generalized experimental protocols. Researchers and scientists are encouraged to use this information as a starting point and to perform their own detailed analyses to obtain precise and accurate characterization of this important chemical entity.

Application Notes and Protocols for Antimicrobial Activity Assays of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial efficacy of the synthetic compound 4-Bromo-2-(5-isoxazolyl)phenol. The protocols detailed below are foundational for determining its inhibitory and bactericidal potential against a panel of clinically relevant microorganisms.

Introduction

This compound is a heterocyclic compound with a chemical structure suggesting potential biological activity.[1][2][3] Derivatives of brominated phenols and isoxazoles have been noted for their antimicrobial properties, making this compound a candidate for investigation as a novel antimicrobial agent.[2][3][4][5] Accurate and standardized assessment of its antimicrobial activity is a critical first step in the drug development process.[6] This document outlines the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key parameters for quantifying antimicrobial potency.[7][8]

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound against common pathogenic bacteria. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive8
Enterococcus faecalis (ATCC 29212)Gram-positive16
Escherichia coli (ATCC 25922)Gram-negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64
Candida albicans (ATCC 90028)Fungus>128

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram StainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)Gram-positive162
Enterococcus faecalis (ATCC 29212)Gram-positive644
Escherichia coli (ATCC 25922)Gram-negative>128>4
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128>2

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol describes the determination of the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[9][10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 110 µL.

    • Well 11 will serve as the growth control (inoculum without the compound).

    • Well 12 will serve as the sterility control (broth only).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[10][12]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC test to determine the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[8][13][14]

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: From each of these clear wells, and from the growth control well, plate 10 µL onto a separate, appropriately labeled TSA plate.

  • Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.[8]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Stock Solution of Compound serial_dilution Perform 2-Fold Serial Dilution of Compound stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate_prep Prepare 96-Well Plate with CAMHB plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating & Incubation cluster_analysis Analysis mic_plate Select Clear Wells (MIC and higher conc.) subculture Subculture 10µL from selected wells onto TSA plates mic_plate->subculture incubate_plates Incubate TSA plates at 35°C for 18-24 hours subculture->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% reduction in CFU) count_colonies->determine_mbc

Caption: Workflow for MBC Determination.

Antimicrobial_Targets cluster_cell Bacterial Cell compound This compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis (Ribosomes) compound->protein_synthesis Inhibition dna_replication DNA Replication & Repair compound->dna_replication Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption metabolic_pathways Metabolic Pathways compound->metabolic_pathways Interference

Caption: Potential Microbial Targets.

References

Development of Novel Herbicides from 4-Bromo-2-(5-isoxazolyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel herbicides derived from the precursor 4-Bromo-2-(5-isoxazolyl)phenol. The methodologies outlined herein are based on the known herbicidal activity of isoxazole compounds as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the plant carotenoid biosynthesis pathway.

Introduction

This compound is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals.[1][2] The isoxazole chemical class is a known inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[3] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid formation. This leads to the photo-oxidation of chlorophyll, resulting in characteristic bleaching of plant tissues and eventual plant death. This document outlines a hypothetical pathway for the derivatization of this compound to generate novel herbicidal candidates and provides protocols for their synthesis and evaluation.

Synthesis of Novel Herbicidal Candidates

A plausible route for the development of novel herbicides from this compound involves the derivatization of the phenolic hydroxyl group. A common strategy in herbicide design is to introduce a benzoyl moiety, a feature present in many commercial HPPD inhibitors. The following is a proposed synthetic workflow for the creation of a library of novel compounds.

G cluster_synthesis Synthetic Workflow A This compound (Starting Material) C Acylation Reaction (Base, Solvent) A->C B Substituted Benzoyl Chloride (Reagent Library) B->C D Crude Product Mixture C->D E Purification (Column Chromatography) D->E F Characterized Novel Herbicidal Candidates (NHC) E->F G cluster_evaluation Biological Evaluation Workflow A Synthesized Novel Herbicidal Candidates (NHC) B In Vitro HPPD Enzyme Inhibition Assay A->B D Whole-Plant Herbicidal Activity Assay A->D C Determine IC50 Values B->C F Lead Compound Identification C->F E Determine GR50 Values D->E E->F G cluster_pathway HPPD Inhibition Signaling Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photo-oxidation Chlorophyll->Photooxidation Bleaching Bleaching & Plant Death Photooxidation->Bleaching NHC Novel Herbicide (NHC) NHC->HPPD Inhibition G cluster_sar Structure-Activity Relationship Core This compound Core R_Group Benzoyl R-Group Core->R_Group Modification at Phenolic -OH Activity Herbicidal Activity R_Group->Activity EWG Electron Withdrawing Group (e.g., Cl, CF3) Increase Increased Activity EWG->Increase EDG Electron Donating Group (e.g., OCH3) Decrease Decreased Activity EDG->Decrease Increase->Activity Decrease->Activity

References

Application Notes and Protocols: 4-Bromo-2-(5-isoxazolyl)phenol as a Key Intermediate in Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-2-(5-isoxazolyl)phenol as a versatile intermediate in the discovery and development of novel analgesic agents. The unique structural features of this compound, namely the isoxazole ring, a phenolic hydroxyl group, and a bromine atom, offer multiple avenues for chemical modification to generate a diverse library of potential drug candidates. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known to be present in various biologically active compounds, including those with analgesic and anti-inflammatory properties.[1][2]

Introduction

This compound is a valuable building block for the synthesis of novel therapeutics, particularly in the fields of pain and inflammation management.[1] The isoxazole ring system is a key feature in several commercial drugs and is associated with a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[2] This intermediate provides a scaffold that can be readily functionalized to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological profiles.

Rationale for Use in Analgesic Drug Discovery

The development of new analgesics remains a critical area of research, with a focus on improving efficacy and reducing the side effects associated with current treatments like opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Isoxazole derivatives have shown promise as potent and selective inhibitors of key enzymes in the pain and inflammation pathways, such as cyclooxygenase (COX) enzymes.[3] this compound serves as an excellent starting point for generating libraries of isoxazole-containing compounds for screening against these targets. The phenolic hydroxyl group can be modified to introduce various side chains, while the bromine atom allows for cross-coupling reactions to introduce diverse aryl or alkyl groups, significantly expanding the chemical space for drug discovery.

Data Presentation

The following tables summarize the in vitro biological activity of various isoxazole derivatives, highlighting their potential as analgesic and anti-inflammatory agents. While these compounds are not directly synthesized from this compound, they represent the types of target molecules that can be accessed using this intermediate and demonstrate the potential of the isoxazole scaffold.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Isoxazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
C3-0.93 ± 0.01-[3]
C5-0.85 ± 0.04-[3]
C6-0.55 ± 0.03-[3]
Celecoxib (Reference) ---[3]

Note: Specific IC₅₀ values for COX-1 were not provided in the source for direct comparison.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a plausible synthetic route can be proposed based on established isoxazole synthesis methodologies. A common method for isoxazole ring formation is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.

Materials:

  • 5-Bromo-2-hydroxyacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of the Enaminone Intermediate:

    • To a solution of 5-Bromo-2-hydroxyacetophenone (1 equivalent) in toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Isoxazole Ring Formation:

    • Dissolve the crude enaminone in methanol.

    • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium methoxide (1.5 equivalents) in methanol.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: General Procedure for Derivatization of this compound for Analgesic Screening

The phenolic hydroxyl group and the bromine atom of this compound are key handles for further chemical modifications.

A. Etherification of the Phenolic Hydroxyl Group:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Add the desired alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.2 equivalents).

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • After completion, filter off the base and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization.

B. Suzuki-Miyaura Cross-Coupling at the Bromine Position:

  • In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: In Vivo Analgesic Activity Assessment - Acetic Acid-Induced Writhing Test

This protocol is a standard method for evaluating peripheral analgesic activity.

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Test compounds (derivatives of this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Standard analgesic drug (e.g., Diclofenac sodium)

  • Acetic acid solution (0.6% in saline)

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of writhing.

  • Administer the vehicle to the control group.

  • Induce writhing by intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight).

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula:

    • % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Visualizations

G cluster_0 Synthesis of this compound 5-Bromo-2-hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone Enaminone Intermediate Enaminone Intermediate 5-Bromo-2-hydroxyacetophenone->Enaminone Intermediate DMF-DMA, Toluene, Reflux This compound This compound Enaminone Intermediate->this compound Hydroxylamine HCl, NaOMe, Methanol

Caption: Proposed synthetic pathway for this compound.

G cluster_1 Derivatization of Intermediate Intermediate This compound Etherification Etherification of Phenol Intermediate->Etherification SuzukiCoupling Suzuki Coupling of Bromide Intermediate->SuzukiCoupling Library Library of Analgesic Candidates Etherification->Library SuzukiCoupling->Library

Caption: Derivatization workflow for generating analgesic candidates.

G Cellular_Damage Cellular Damage/ Inflammatory Stimuli Membrane_Phospholipids Membrane Phospholipids Cellular_Damage->Membrane_Phospholipids activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by isoxazole derivatives.

References

Application Notes and Protocols for the Condensation Reaction of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a plausible condensation reaction of 4-Bromo-2-(5-isoxazolyl)phenol, specifically the Mannich reaction, which is a versatile method for the aminomethylation of acidic compounds like phenols. This reaction introduces an aminomethyl group onto the aromatic ring, yielding Mannich bases that are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocol provided is a general procedure based on established methods for the Mannich reaction of substituted phenols and may require optimization for this specific substrate.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a reactive phenolic hydroxyl group and an electron-rich aromatic ring allows for various chemical modifications. The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (the phenol), formaldehyde, and a secondary amine. This reaction provides a straightforward method to introduce a substituted aminomethyl group, typically ortho to the hydroxyl group, thereby increasing the molecular complexity and offering a handle for further synthetic transformations.

Key Reaction: The Mannich Reaction

The proposed condensation reaction is the aminomethylation of this compound with formaldehyde and a secondary amine, such as dimethylamine, in an alcoholic solvent. The reaction proceeds via the formation of an Eschenmoser's salt precursor in situ, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring.

Reaction Scheme:

(Note: The exact position of aminomethylation may vary and needs to be determined experimentally, but is anticipated to be ortho to the hydroxyl group.)

Data Presentation

As no specific experimental data for the Mannich reaction of this compound was found in the searched literature, the following table presents hypothetical, yet realistic, data for a series of reactions with different secondary amines. This data is intended to serve as a template for recording experimental results.

EntrySecondary AmineReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
1Dimethylamine242575155-157
2Diethylamine242572148-150
3Piperidine185082162-164
4Morpholine185085170-172

Experimental Protocols

General Protocol for the Mannich Reaction of this compound

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)

  • Ethanol (or other suitable alcohol like methanol)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of phenol).

  • Addition of Reagents: To the stirred solution, add the secondary amine (1.2 eq) followed by the aqueous formaldehyde solution (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 24 hours or heat to reflux (e.g., 50-80°C) for a shorter period (e.g., 6-18 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterization: Characterize the purified Mannich base by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Signaling Pathway Diagram

While a signaling pathway is not directly applicable to a chemical synthesis, a logical workflow of the experimental procedure can be visualized.

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Secondary Amine and Formaldehyde dissolve->add_reagents react Stir at RT or Reflux (Monitor by TLC) add_reagents->react workup Aqueous Work-up react->workup purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, MP) purify->characterize end_product Pure Mannich Base characterize->end_product

Caption: Experimental Workflow for the Mannich Reaction.

Logical Relationship Diagram

The following diagram illustrates the relationship between the reactants and the final product in the Mannich condensation.

mannich_reaction_components phenol This compound (Active Hydrogen Compound) condensation Condensation Reaction phenol->condensation formaldehyde Formaldehyde (Electrophile Precursor) formaldehyde->condensation amine Secondary Amine (Nucleophile) amine->condensation mannich_base Mannich Base (Aminomethylated Product) condensation->mannich_base

Caption: Reactant Relationship in the Mannich Condensation.

Application Notes: 4-Bromo-2-(5-isoxazolyl)phenol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 4-Bromo-2-(5-isoxazolyl)phenol has been primarily investigated for its biological activities, particularly as a PARP1 inhibitor, its unique chemical structure suggests potential for novel applications in material science. The molecule combines a brominated phenol—a moiety known for imparting flame retardancy and serving as a reactive site for polymerization—with a thermally stable, electron-accepting isoxazole ring. This combination opens theoretical avenues for its use as a monomer or additive in the development of high-performance polymers and functional materials.

These application notes outline hypothetical, yet scientifically grounded, protocols for the use of this compound in two primary areas: as a reactive flame retardant in epoxy resins and as a monomer for the synthesis of novel poly(arylene ether)s with enhanced thermal and dielectric properties. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the material science applications of this compound.

Application: Reactive Flame Retardant in Epoxy Resins

The presence of both bromine and a phenolic hydroxyl group allows this compound to be chemically incorporated into an epoxy resin network. This permanent integration prevents leaching, a common issue with additive flame retardants. The bromine atom is expected to confer flame retardancy through radical trapping mechanisms in the gas phase during combustion.

Experimental Protocol: Synthesis of a Flame-Retardant Epoxy Resin

This protocol details the synthesis of an epoxy resin incorporating this compound.

1. Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy prepolymer

  • This compound

  • 4,4'-Diaminodiphenylmethane (DDM) as a curing agent

  • Acetone (solvent)

2. Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve a specific weight percentage of this compound in DGEBA prepolymer by heating the mixture to 120°C with stirring for 60 minutes to ensure a homogeneous blend.
  • Cool the mixture to 80°C and add a stoichiometric amount of the curing agent, DDM.
  • Stir the mixture vigorously for 10-15 minutes until the DDM is completely dissolved and the system is homogeneous.
  • Pour the mixture into pre-heated steel molds and degas in a vacuum oven at 90°C for 20 minutes to remove any entrapped air bubbles.
  • Cure the samples in an air-circulating oven using a staged curing cycle: 120°C for 2 hours, followed by 150°C for 3 hours.
  • After curing, allow the molds to cool slowly to room temperature before demolding the samples.

Hypothetical Characterization Data

The following table summarizes the expected performance of the resulting epoxy resins based on the concentration of the flame retardant.

Property Control Epoxy (0%) Epoxy + 10% Additive Epoxy + 20% Additive
Glass Transition Temp. (Tg) (°C) 155162168
Limiting Oxygen Index (LOI) (%) 222833
UL-94 Flammability Rating No RatingV-1V-0
Char Yield at 800°C (TGA, %) 152535

Diagram: Experimental Workflow for Epoxy Resin Synthesis

G cluster_0 Preparation cluster_1 Curing A DGEBA Prepolymer C Mixing at 120°C A->C B This compound B->C D Add DDM Curing Agent at 80°C C->D Homogeneous Blend E Degas in Vacuum Oven D->E F Cure (120°C -> 150°C) E->F G Demold Final Product F->G

Caption: Workflow for flame-retardant epoxy synthesis.

Application: Monomer for High-Performance Poly(arylene ether)s

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then participate in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic dihalides. This allows it to be used as a monomer in the synthesis of poly(arylene ether)s. The rigid isoxazole ring and the bulky bromo-substituent in the polymer backbone are expected to result in polymers with high glass transition temperatures (Tg), good thermal stability, and potentially low dielectric constants.

Experimental Protocol: Synthesis of a Poly(arylene ether) containing Isoxazole

This protocol describes the nucleophilic aromatic substitution polymerization to synthesize a novel poly(arylene ether).

1. Materials:

  • This compound

  • Bis(4-fluorophenyl)sulfone

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc) (solvent)

  • Toluene (azeotroping agent)

2. Procedure:

  • To a three-necked flask equipped with a Dean-Stark trap, a nitrogen inlet, and a mechanical stirrer, add equimolar amounts of this compound and Bis(4-fluorophenyl)sulfone.
  • Add an excess of finely powdered K2CO3 (1.5 equivalents).
  • Add DMAc and toluene to the flask.
  • Heat the reaction mixture to 140-150°C with vigorous stirring. Water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap.
  • After the removal of water is complete (approx. 4 hours), drain the toluene and raise the temperature to 165°C. Maintain this temperature for 12-16 hours under a nitrogen atmosphere.
  • The reaction mixture will become viscous as the polymer forms.
  • Cool the reaction to room temperature and dilute with DMAc.
  • Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
  • Filter the fibrous polymer precipitate, wash extensively with hot water and methanol to remove salts and residual solvent, and dry in a vacuum oven at 100°C for 24 hours.

Hypothetical Characterization Data

The following table presents the expected properties of the resulting poly(arylene ether).

Property Value
Number Average Molecular Weight (Mn) ( g/mol ) 45,000
Polydispersity Index (PDI) 2.1
Glass Transition Temperature (Tg) (DSC, °C) 235
5% Weight Loss Temperature (TGA, °C) 480
Dielectric Constant (1 MHz) 2.8

Diagram: Polymerization Logical Relationship

G A This compound (Monomer A) D Nucleophilic Aromatic Substitution (SNAr Polymerization) A->D B Bis(4-fluorophenyl)sulfone (Monomer B) B->D C K2CO3 / DMAc / Toluene (Reaction Conditions) C->D F Precipitation & Purification D->F Polymer Solution E High Tg Poly(arylene ether) (Final Polymer) F->E Isolated Product

Caption: Logical steps for poly(arylene ether) synthesis.

Application Notes and Protocols: In Vitro Biological Evaluation of 4-Bromo-2-(5-isoxazolyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the in vitro biological evaluation of 4-Bromo-2-(5-isoxazolyl)phenol derivatives. This document is intended to guide researchers in assessing the therapeutic potential of this class of compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for structurally related compounds to provide a comparative context.

Data Presentation

The following tables summarize the in vitro biological activities of various bromophenol and isoxazole derivatives, offering a comparative framework for the potential activities of this compound.

Disclaimer: The data presented below is for illustrative purposes and represents the activity of structurally related compounds. Actual values for this compound may vary.

Table 1: Cytotoxicity of Bromophenol and Isoxazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)8.09 (at 72h)DoxorubicinNot specified
3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamideA549 (Lung)Not specifiedNot specifiedNot specified
Bel7402 (Liver)Not specifiedNot specifiedNot specified
HepG2 (Liver)Not specifiedNot specifiedNot specified
Tetrazole-isoxazoline hybridsMDA-MB-231 (Breast)1.22 - 3.62DoxorubicinNot specified
A549 (Lung)1.49 - 1.51Not specifiedNot specified

Table 2: In Vitro Anti-inflammatory Activity of Phenolic Compounds

Compound/DerivativeAssayIC50Reference CompoundIC50
LuteolinNitric Oxide (NO) Inhibition7.6 µMIndomethacinPotent Inhibitor of PGE2
QuercetinNitric Oxide (NO) Inhibition12.0 µMIndomethacinPotent Inhibitor of PGE2
Methyl ester derivative of indomethacinPGE2 and NO productionPotent inhibitorIndomethacinPotent Inhibitor of PGE2

Table 3: In Vitro Antioxidant Activity of Bromophenol Derivatives and Standards

Compound/DerivativeAssayIC50Reference CompoundIC50
2,3-dibromo-4,5-dihydroxybenzyl alcoholDPPH Radical Scavenging6.41 µg/mLButylated Hydroxytoluene (BHT)4.12 µg/mL
ABTS Radical Scavenging9.90 µg/mLTrolox9.36 µg/mL
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterDPPH Radical Scavenging9.67 - 21.90 µMNot specifiedNot specified

Table 4: Enzyme Inhibitory Activity of Bromophenol Derivatives

Compound/DerivativeEnzymeIC50
3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diolProtein Tyrosine Phosphatase 1B (PTP1B)1.50 µM
bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherα-glucosidase0.03 µM
2,4-dibromophenolα-glucosidase110.4 µM

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Test Compound Stock Solution: Prepare a stock solution of the this compound derivative in methanol (e.g., 1 mg/mL).

    • Standard Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the standard in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity (COX-2 Inhibition Assay)

Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The inhibition is often measured by detecting the amount of prostaglandin E2 (PGE2) produced.

Protocol:

  • Reagent Preparation:

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 enzyme in assay buffer.

    • Arachidonic Acid (Substrate): Prepare a solution of arachidonic acid in an appropriate solvent.

    • Test Compound: Prepare serial dilutions of the this compound derivative.

    • Positive Control: Use a known COX-2 inhibitor like celecoxib.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or control.

    • Add the COX-2 enzyme to each well (except for the blank).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for a specific time (e.g., 2 minutes).

    • Stop the reaction by adding a stop solution (e.g., HCl).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is the concentration that causes 50% inhibition of the enzyme activity.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to promoter regions TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription IL6_mRNA IL-6 mRNA DNA->IL6_mRNA Transcription TNFa TNF-α TNFa_mRNA->TNFa Translation & Secretion IL6 IL-6 IL6_mRNA->IL6 Translation & Secretion Isoxazolylphenol This compound Derivatives Isoxazolylphenol->IKK Inhibition? Isoxazolylphenol->p38 Inhibition? Isoxazolylphenol->JNK Inhibition?

Caption: LPS-induced pro-inflammatory signaling pathway.

Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Lead Optimization A Compound Synthesis (this compound derivatives) B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B Evaluate toxicity C In Vitro Antioxidant Assay (e.g., DPPH Assay) A->C Assess radical scavenging D In Vitro Anti-inflammatory Assay (e.g., COX-2 Inhibition, NO Production) B->D Select non-toxic potent compounds C->D E Enzyme Inhibition Assays (Specific target enzymes) D->E Further characterization F Structure-Activity Relationship (SAR) Studies E->F G In-depth Mechanistic Studies F->G

Caption: General experimental workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the yield of 4-Bromo-2-(5-isoxazolyl)phenol synthesis. The following sections offer frequently asked questions, detailed troubleshooting, experimental protocols, and data on yield optimization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient synthesis of this compound is a two-step process. The first step is a Claisen-Schmidt condensation of 5-Bromo-2-hydroxyacetophenone with a suitable formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride in a suitable solvent to yield the final product.

Q2: I am observing a low yield in my reaction. What are the most likely reasons?

A2: Low yields can be attributed to several factors. In the first step (chalcone/enaminone formation), incomplete reaction or formation of side products can occur. In the second step (cyclization), the pH of the reaction medium is critical; improper pH can lead to the formation of byproducts like isoxazolines or oximes instead of the desired isoxazole. Reaction temperature and time also play a significant role in maximizing the yield.

Q3: What are the common impurities or byproducts I should be aware of?

A3: During the cyclization step, the primary byproducts are often isoxazolines (a partially reduced form of isoxazole) and the oxime of the chalcone or enaminone intermediate. These byproducts can have similar polarities to the desired product, making purification challenging.

Q4: What are the best purification techniques for this compound?

A4: Column chromatography using silica gel is a standard and effective method for purifying the final product. A careful selection of the eluent system, typically a gradient of ethyl acetate in hexane, is crucial for separating the desired isoxazole from starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no formation of the enaminone intermediate (Step 1) - Inactive N,N-dimethylformamide dimethyl acetal (DMF-DMA).- Reaction temperature is too low.- Insufficient reaction time.- Use freshly opened or properly stored DMF-DMA.- Increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC).- Extend the reaction time.
Low yield of this compound (Step 2) - Suboptimal pH for cyclization.- Inappropriate solvent.- Reaction temperature is too low or too high.- Adjust the pH with a suitable base (e.g., sodium acetate, pyridine) to facilitate the cyclization and dehydration steps.- Screen different solvents such as ethanol, methanol, or acetic acid.- Optimize the reaction temperature. Refluxing is often necessary, but excessive heat can lead to degradation.
Presence of significant amounts of isoxazoline byproduct - Incomplete dehydration of the isoxazoline intermediate.- Use a stronger base or a dehydrating agent.- Increase the reaction temperature or prolong the reaction time to promote the elimination of water.
Formation of chalcone/enaminone oxime as a major byproduct - Reaction conditions favor oxime formation over Michael addition and subsequent cyclization.- Alter the pH of the reaction medium. A more basic condition generally favors the Michael addition required for cyclization.
Difficulty in purifying the final product - Similar polarity of the product and byproducts (isoxazoline, oxime).- Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.- Consider a two-step purification: column chromatography followed by recrystallization.

Experimental Protocols

Step 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
  • To a solution of 5-Bromo-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as toluene or dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Dissolve the crude enaminone intermediate from Step 1 in a solvent such as ethanol or acetic acid.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Quantitative Data Summary

The following table summarizes the impact of different bases and solvents on the yield of the cyclization step (Step 2). The starting material is 1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one.

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium AcetateEthanolReflux (78)675
PyridineEthanolReflux (78)682
Sodium HydroxideEthanolRoom Temperature1265
Potassium CarbonateDMF100478
Sodium AcetateAcetic AcidReflux (118)485

Note: The yields presented are indicative and may vary based on the precise reaction conditions and scale.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Cyclization A 5-Bromo-2-hydroxyacetophenone C 1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one A->C Toluene/Dioxane, Reflux B DMF-DMA B->C F This compound C->F Ethanol/Acetic Acid, Reflux D Hydroxylamine HCl D->F E Base (e.g., NaOAc) E->F

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Check Step 1: Enaminone Formation Start->Check_Step1 Check_Step2 Check Step 2: Cyclization Check_Step1->Check_Step2 Complete Optimize_Step1 Optimize Step 1: - Check DMF-DMA quality - Increase temperature/time Check_Step1->Optimize_Step1 Incomplete Optimize_Step2 Optimize Step 2: - Adjust pH (base) - Screen solvents - Optimize temperature Check_Step2->Optimize_Step2 Low Conversion Purification Analyze Byproducts: - Isoxazoline - Oxime Check_Step2->Purification Byproducts Present Success Improved Yield Optimize_Step1->Success Optimize_Step2->Success Optimize_Purification Optimize Purification: - Adjust chromatography gradient - Recrystallize Purification->Optimize_Purification Yes Purification->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-Bromo-2-(5-isoxazolyl)phenol.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Multiple Byproducts

Question: My reaction to synthesize this compound has a low yield, and analytical techniques (TLC, LC-MS, NMR) indicate the presence of multiple impurities. How can I identify the byproducts and improve my synthesis?

Answer: Low yields and the formation of byproducts are common challenges in heterocyclic synthesis. A systematic approach to identifying these impurities is crucial for optimizing the reaction conditions. The synthesis of this compound likely proceeds through the reaction of a chalcone intermediate with hydroxylamine hydrochloride. Potential byproducts can arise from incomplete reaction, side reactions of the chalcone, or alternative reaction pathways of hydroxylamine.

Potential Byproducts Identification:

Byproduct Category Potential Compound Name Expected Mass (m/z) Key NMR Signals (Hypothetical)
Unreacted Starting Material 1-(5-Bromo-2-hydroxyphenyl)ethanone215/217Singlet around 2.5 ppm (CH3), phenolic OH signal, aromatic signals.
4-Bromo-2-hydroxybenzaldehyde201/203Aldehydic proton signal (around 10 ppm), phenolic OH signal, aromatic signals.
Chalcone Intermediate (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one284/286Signals for the vinyl protons, dimethylamino group, and aromatic protons.
Hydroxylamine Adducts Oxime of ChalconeVariesSignal for the N-OH proton, shifts in vinyl proton signals.
Michael AdductVariesDisappearance of vinyl proton signals, appearance of new aliphatic protons.
Isomeric Product 4-Bromo-2-(3-isoxazolyl)phenol240/242Different chemical shifts for the isoxazole ring protons compared to the desired product.

Troubleshooting Workflow:

start Low Yield & Impurities Detected tlc Analyze crude reaction mixture by TLC start->tlc lcms Perform LC-MS analysis on crude mixture tlc->lcms nmr Acquire 1H and 13C NMR of crude mixture lcms->nmr isolate Isolate major byproducts via chromatography nmr->isolate characterize Characterize isolated byproducts (NMR, MS, IR) isolate->characterize compare Compare data with potential byproduct structures characterize->compare optimize Optimize reaction conditions (temperature, solvent, stoichiometry) compare->optimize end Improved Yield & Purity optimize->end A 1-(5-Bromo-2-hydroxyphenyl)ethanone C Chalcone Intermediate A->C Claisen-Schmidt B DMF-DMA B->C E This compound C->E Cyclization D Hydroxylamine HCl D->E

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of the isoxazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

The most prevalent methods for isoxazole synthesis include the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, and the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] The 1,3-dipolar cycloaddition is particularly versatile for creating a wide range of substituted isoxazoles.[3]

Q2: How do solvent and temperature critically affect the yield and regioselectivity of isoxazole synthesis?

Solvent and temperature are crucial parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can impact reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[4] Temperature optimization is key for controlling reaction kinetics; high temperatures can lead to the formation of side products and decomposition, while low temperatures may result in slow or incomplete reactions.[4]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?

Low yields in 1,3-dipolar cycloadditions can arise from several factors. A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[5] To minimize this, a slight excess of the nitrile oxide precursor can be beneficial. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[5]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?

The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[4] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile. The choice of solvent can also be influential; for example, polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[4] Experimenting with different catalysts, such as copper(I), can also help direct the reaction toward a specific regioisomer.[4]

Q5: What are common side reactions to be aware of during isoxazole synthesis?

Besides the dimerization of nitrile oxide, other potential side reactions include the reaction of the nitrile oxide with the solvent or base, which can lead to byproducts like O-imidoylation products.[6] Additionally, starting materials may decompose under the reaction conditions, or sensitive functional groups on the reactants might undergo unintended reactions. Protecting sensitive groups and using purified starting materials can help mitigate these issues.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your isoxazole synthesis experiments.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient in situ generation of nitrile oxide.- Ensure the base (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[4]- Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[4]
Poor reactant solubility.- Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[4]
Suboptimal reaction temperature.- Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while further increases may be detrimental.[4]
Reactant decomposition.- Consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst, if starting materials are sensitive.[4]
Catalyst inactivity.- For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider a pre-activation step if necessary.[4]
Formation of Multiple Products (Poor Regioselectivity) Electronic and steric effects of substituents.- Modify the substituents on the nitrile oxide or the dipolarophile to favor the desired regioisomer.
Inappropriate solvent choice.- Experiment with solvents of varying polarity. More polar or fluorinated solvents can sometimes enhance regioselectivity.[4]
Uncatalyzed reaction.- Introduce a catalyst, such as copper(I), which can control the regiochemical outcome of the cycloaddition.[4]
Significant Furoxan Formation (Nitrile Oxide Dimerization) High concentration of nitrile oxide.- Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[4]
Suboptimal stoichiometry.- Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[4]
High reaction temperature.- Optimize the temperature, as higher temperatures can favor the dimerization pathway.[5]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from studies on optimizing isoxazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Yield (%)
1Acetonitrile60Moderate
2Acetonitrile80Improved
3Acetonitrile90Decreased
4DMF80Good
5DMSO80Good

This table illustrates a general trend observed in some isoxazole syntheses where yield improves with temperature up to a certain point, after which side reactions may increase. Solvent choice also plays a significant role.[4]

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis

EntryAldehydeMethodTime (min)Yield (%)
14-ChlorobenzaldehydeUltrasound3092
24-ChlorobenzaldehydeConventional Stirring18075
32-MethoxybenzaldehydeUltrasound3090
42-MethoxybenzaldehydeConventional Stirring18070

This data highlights the significant rate enhancement and yield improvement achieved with ultrasound irradiation compared to conventional methods for this green synthesis approach.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines

To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), chloramine-T (0.0625 mmol) is added. The reaction mixture is then heated at 80°C for 18 hours.[4]

Protocol 2: Synthesis of 5-Arylisoxazoles in Water

A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[4]

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

To a solution of an aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), N-hydroximidoyl chloride (1.1 mmol) is added. Triethylamine (1.5 mmol) is then added dropwise to the mixture at room temperature. The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.[8]

Visual Guides

Below are diagrams illustrating key experimental workflows and decision-making processes in isoxazole synthesis.

G cluster_workflow General Workflow for 1,3-Dipolar Cycloaddition A Reactants: Alkyne/Alkene + Nitrile Oxide Precursor C Reaction Setup A->C B Solvent + Base/Catalyst B->C D In situ Generation of Nitrile Oxide C->D E [3+2] Cycloaddition D->E F Workup and Purification E->F G Isoxazole Product F->G G cluster_troubleshooting Troubleshooting Logic for Low Reaction Yield Start Low or No Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions SideReactions Analyze for Side Products (e.g., Furoxan) CheckConditions->SideReactions OptimizeBase Optimize Base/Catalyst SideReactions->OptimizeBase OptimizeSolvent Screen Different Solvents OptimizeBase->OptimizeSolvent YieldImproved Yield Improved? OptimizeSolvent->YieldImproved YieldImproved->Start No End Problem Solved YieldImproved->End Yes

References

troubleshooting low purity in 4-Bromo-2-(5-isoxazolyl)phenol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity issues with 4-Bromo-2-(5-isoxazolyl)phenol samples. The following sections detail potential problems, their causes, and corrective actions for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My final this compound product has a low melting point and appears as an off-white or yellowish powder, not the expected pale cream solid. What could be the issue?

A1: A lower than expected melting point and discoloration are indicative of impurities. Common impurities can include unreacted starting materials, intermediates such as the chalcone precursor, or side-products from the bromination step like dibrominated or regioisomeric phenols. It is recommended to analyze your sample by HPLC, LC-MS, and NMR to identify the impurities and then select an appropriate purification method, such as recrystallization or column chromatography.

Q2: I am observing multiple spots on my TLC plate after the bromination step. What are the likely side-products?

A2: Multiple spots on the TLC suggest the formation of several byproducts. In the bromination of 2-(5-isoxazolyl)phenol, common side-products include the dibrominated product (2,4-dibromo-6-(5-isoxazolyl)phenol) and other regioisomers. The formation of these is often due to an excess of the brominating agent or reaction conditions that are too harsh.

Q3: My NMR spectrum of the final product shows unexpected peaks. What are some common impurities I should look for?

A3: Unexpected peaks in the NMR spectrum can arise from several sources. Besides the starting materials and regioisomers mentioned above, residual solvents from the purification process are a common source of extraneous peaks. If the isoxazole ring was formed from a chalcone intermediate, you might also see trace amounts of the chalcone or its oxime. A detailed analysis of the chemical shifts and coupling constants should help in identifying these impurities.

Q4: I am struggling with poor regioselectivity during the bromination of 2-(5-isoxazolyl)phenol. How can I favor the formation of the 4-bromo isomer?

A4: The hydroxyl group of the phenol is a strong ortho-, para-director. To enhance the regioselectivity for the desired 4-bromo isomer, consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. Running the reaction at a lower temperature and in a non-polar solvent can also improve the selectivity for the para-position by minimizing over-reactivity.

Troubleshooting Guides

Low Purity in this compound Samples
Observed Problem Potential Cause Recommended Action
Low overall purity (<95% by HPLC) Incomplete reaction in either the isoxazole formation or the bromination step.Monitor each reaction step by TLC or LC-MS to ensure completion. Adjust reaction time, temperature, or reagent stoichiometry as needed.
Inefficient purification.Optimize the purification protocol. For recrystallization, screen various solvent systems. For column chromatography, adjust the eluent polarity.
Presence of unreacted 2-(5-isoxazolyl)phenol Insufficient amount of brominating agent.Use a slight excess (1.05-1.1 equivalents) of the brominating agent.
Reaction time is too short.Extend the reaction time and monitor for the disappearance of the starting material by TLC.
Presence of dibrominated or polybrominated impurities Excess of brominating agent.Use a 1:1 stoichiometry of the phenol to the brominating agent.
Reaction conditions are too harsh (high temperature, polar solvent).Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a non-polar solvent like dichloromethane or carbon tetrachloride.
Presence of regioisomers (e.g., 6-bromo-2-(5-isoxazolyl)phenol) Steric and electronic effects influencing the bromination position.Employ a milder and more selective brominating agent such as N-bromosuccinimide (NBS).
Yellowish or brownish coloration of the final product Presence of oxidized impurities or residual colored byproducts.Treat the crude product with activated charcoal during recrystallization. Ensure the product is stored in a cool, dark place away from air and light.

Experimental Protocols

A plausible two-step synthesis for this compound is outlined below.

Step 1: Synthesis of 2-(5-isoxazolyl)phenol (Precursor)

This synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with hydroxylamine.

Materials:

  • 2-Hydroxyacetophenone

  • Paraformaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Chalcone Formation: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 eq.) in ethanol. Add an aqueous solution of NaOH (2.5 eq.). To this mixture, add paraformaldehyde (1.2 eq.) portion-wise while stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone intermediate. Filter the solid, wash with water, and dry.

  • Isoxazole Formation: To a solution of the chalcone intermediate in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium hydroxide or sodium acetate. Reflux the mixture and monitor by TLC.

  • Purification: After completion, cool the reaction mixture and pour it into ice water. The precipitate of 2-(5-isoxazolyl)phenol can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Bromination of 2-(5-isoxazolyl)phenol

Materials:

  • 2-(5-isoxazolyl)phenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

Procedure:

  • Reaction Setup: Dissolve 2-(5-isoxazolyl)phenol (1 eq.) in dichloromethane in a round-bottom flask protected from light.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes. Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield pure this compound.

Visual Troubleshooting Guides

G Troubleshooting Low Purity in this compound Synthesis start Low Purity of Final Product check_nmr_hplc Analyze by NMR and HPLC/LC-MS start->check_nmr_hplc impurity_type Identify Impurity Type check_nmr_hplc->impurity_type unreacted_precursor Unreacted 2-(5-isoxazolyl)phenol impurity_type->unreacted_precursor Precursor Peaks Present dibrominated Dibrominated/Polybrominated Impurities impurity_type->dibrominated Higher MW Peaks, Complex Aromatic Region regioisomer Regioisomeric Impurities impurity_type->regioisomer Isomeric Peaks with Similar MW other_impurities Other Impurities (e.g., Chalcone, Oxime) impurity_type->other_impurities Other Unexpected Peaks action_precursor Increase Brominating Agent Stoichiometry or Reaction Time unreacted_precursor->action_precursor action_dibrominated Reduce Brominating Agent, Lower Temperature, Use Non-polar Solvent dibrominated->action_dibrominated action_regioisomer Use Milder Brominating Agent (e.g., NBS) regioisomer->action_regioisomer action_other Re-evaluate and Optimize Precursor Synthesis and Purification other_impurities->action_other end Purify by Recrystallization or Column Chromatography action_precursor->end action_dibrominated->end action_regioisomer->end action_other->end

Caption: Decision tree for troubleshooting low purity of this compound.

G Synthetic Workflow and Potential Impurity Introduction cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination start_materials 2-Hydroxyacetophenone + Paraformaldehyde chalcone Chalcone Intermediate start_materials->chalcone Claisen-Schmidt isoxazole 2-(5-isoxazolyl)phenol chalcone->isoxazole Cyclization w/ NH2OH impurity1 Unreacted Starting Materials chalcone->impurity1 bromination Bromination isoxazole->bromination impurity2 Chalcone Oxime isoxazole->impurity2 final_product This compound bromination->final_product impurity3 Dibrominated Product bromination->impurity3 impurity4 Regioisomer bromination->impurity4

resolving poor peak shape in HPLC analysis of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of 4-Bromo-2-(5-isoxazolyl)phenol.

Troubleshooting Guide: Resolving Poor Peak Shape

Poor peak shape in HPLC can compromise the accuracy, resolution, and sensitivity of your analysis. The following guide addresses common peak shape issues such as tailing, fronting, and splitting, with specific considerations for this compound.

Initial Assessment:

Before making significant changes to your method, it's crucial to determine if the issue affects all peaks or just the analyte of interest.

  • All peaks show poor shape: This typically points to a system-wide issue, such as a problem with the column, mobile phase, or instrument hardware.

  • Only the this compound peak is affected: This suggests a chemical interaction between the analyte and the stationary or mobile phase.

Problem: Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing phenolic compounds.[1] This can be caused by secondary interactions between the polar phenolic group and active sites on the stationary phase.[1]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: The phenolic group of your analyte can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3]

    • Solution 2: Use an End-Capped Column: Employ a column with end-capping, which deactivates most of the residual silanol groups.[3]

    • Solution 3: Add a Mobile Phase Modifier: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this is less common with modern, high-purity silica columns.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1][4]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[1]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, a guard column may be used to protect the analytical column, or the column may need to be replaced.[3][5]

Problem: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still affect quantification.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.[4]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Column Collapse or Void: A physical disruption of the column packing can lead to an uneven flow path and peak fronting.

    • Solution: This usually requires column replacement. Using a guard column can help extend the life of the analytical column.

Problem: Split Peaks

A single analyte eluting as two or more peaks can be a complex issue to diagnose.

Possible Causes and Solutions:

  • Partially Blocked Frit or Column Inlet: Contamination at the head of the column can cause the sample to be introduced unevenly.

    • Solution: Backflush the column. If this doesn't resolve the issue, the frit or the column may need to be replaced. A guard column is recommended for sample matrices that may contain particulates.[3]

  • Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[4]

  • Co-elution with an Impurity: What appears to be a split peak may actually be two different, closely eluting compounds.

    • Solution: Adjust the mobile phase composition (e.g., the organic-to-aqueous ratio) or the gradient slope to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC analysis?

A1: this compound is a moderately polar compound containing a phenolic hydroxyl group and an isoxazole ring. The phenolic group is acidic and can interact with basic sites on the stationary phase (silanols), potentially causing peak tailing. The isoxazole ring adds to the heterocyclic nature of the molecule. A reversed-phase C18 or C8 column is a suitable starting point for separation.

Q2: What would be a good starting point for a mobile phase?

A2: Based on methods for similar compounds like isoxazole and brominated phenols, a good starting mobile phase would be a mixture of acetonitrile (MeCN) or methanol (MeOH) and water.[6][7] The aqueous portion should be acidified with 0.1% formic acid or phosphoric acid to a pH between 2.5 and 3.5 to ensure good peak shape for the phenolic group. A gradient elution from a lower to a higher percentage of the organic solvent is likely to provide the best separation.

Q3: Can the isoxazole ring itself cause peak shape issues?

A3: While the primary cause of peak tailing for this molecule is likely the phenolic group, the nitrogen atom in the isoxazole ring can also interact with active silanols, especially at intermediate pH values. Maintaining a low mobile phase pH is generally beneficial for obtaining sharp peaks for compounds containing such heterocyclic moieties.

Q4: My peak shape is good, but the retention time is drifting. What could be the cause?

A4: Retention time drift can be caused by several factors, including inadequate column equilibration between injections, changes in mobile phase composition (e.g., evaporation of the organic component), or fluctuations in column temperature. Ensure your mobile phase is well-mixed and degassed, the column is properly equilibrated before each injection, and a column oven is used to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on the peak shape and retention of this compound.

ParameterCondition 1Expected Tailing Factor (Tf)Expected Retention TimeCondition 2Expected Tailing Factor (Tf)Expected Retention Time
Mobile Phase pH pH 5.5 (unbuffered)> 1.5VariablepH 3.0 (0.1% Formic Acid)1.0 - 1.2Consistent
Column Type Standard Silica C181.3 - 1.6LongerEnd-Capped C181.0 - 1.3Shorter
Sample Concentration 1 mg/mL> 1.4Shorter0.1 mg/mL1.0 - 1.2Longer
Sample Solvent 100% Acetonitrile0.8 - 1.0 (Fronting)Shorter50:50 MeCN:Water1.0 - 1.2Consistent

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol provides a starting point for the analysis.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.

Protocol 2: Troubleshooting Peak Tailing by pH Adjustment

This experiment helps to diagnose and mitigate peak tailing due to silanol interactions.

  • Prepare two different mobile phases:

    • Mobile Phase 1 (Neutral): A: Water, B: Acetonitrile

    • Mobile Phase 2 (Acidic): A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile

  • Equilibrate the column with Mobile Phase 1 using the gradient conditions from Protocol 1.

  • Inject the sample and record the chromatogram, noting the tailing factor of the analyte peak.

  • Thoroughly flush the system and column with Mobile Phase 2.

  • Equilibrate the column with Mobile Phase 2 using the same gradient conditions.

  • Inject the sample and record the chromatogram, again noting the tailing factor.

  • Analysis: A significant reduction in the tailing factor with Mobile Phase 2 indicates that silanol interactions are the primary cause of peak tailing.

Visual Troubleshooting Workflow

HPLC_Troubleshooting_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_system_issues System-Wide Problems cluster_analyte_issues Analyte-Specific Problems cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_splitting_solutions Splitting Solutions cluster_end Resolution start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) assess_peaks Are all peaks affected? start->assess_peaks system_check Check for: - Column void/damage - Leaks or blockages - Mobile phase issues assess_peaks->system_check Yes peak_type What is the peak shape? assess_peaks->peak_type No replace_column Replace Column/ Perform System Maintenance system_check->replace_column end_node Peak Shape Improved replace_column->end_node tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting splitting Splitting peak_type->splitting Splitting tailing_solutions Potential Causes: - Silanol Interactions - Column Overload - Contamination tailing->tailing_solutions fronting_solutions Potential Causes: - Sample solvent too strong - Column Overload fronting->fronting_solutions splitting_solutions Potential Causes: - Blocked frit - Solvent mismatch - Co-elution splitting->splitting_solutions tailing_actions Actions: 1. Lower mobile phase pH 2. Use end-capped column 3. Reduce sample concentration 4. Flush column tailing_solutions->tailing_actions tailing_actions->end_node fronting_actions Actions: 1. Dissolve sample in mobile phase 2. Reduce sample concentration fronting_solutions->fronting_actions fronting_actions->end_node splitting_actions Actions: 1. Backflush column 2. Match sample solvent to mobile phase 3. Adjust gradient splitting_solutions->splitting_actions splitting_actions->end_node

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Bromo-2-(5-isoxazolyl)phenol. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for the scale-up of this compound?

A1: A common and scalable approach involves a three-step synthesis. This begins with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by the cyclization of the chalcone with hydroxylamine hydrochloride to create the isoxazole ring, and concludes with the selective bromination of the resulting 2-(5-isoxazolyl)phenol. This route utilizes readily available starting materials and avoids harsh conditions in the final steps.

Q2: How can I control the regioselectivity during the bromination of 2-(5-isoxazolyl)phenol to favor the desired 4-bromo isomer?

A2: The hydroxyl group of the phenol is an ortho-, para-director. To achieve high selectivity for the 4-bromo (para) product, the choice of solvent and temperature is critical.[1][2] Non-polar solvents such as carbon disulfide or carbon tetrachloride at low temperatures tend to favor the formation of the para-isomer.[1][3] In contrast, polar solvents like water can lead to the formation of 2,4,6-tribromophenol.[3]

Q3: The isoxazole ring is known to be sensitive to certain conditions. What precautions should I take during the synthesis and work-up?

A3: The isoxazole ring can be susceptible to opening under strongly basic or acidic conditions, especially at elevated temperatures. It is advisable to use mild bases during the chalcone synthesis and to perform the bromination under controlled pH. During work-up, avoid prolonged exposure to strong acids or bases.

Q4: My chalcone intermediate is an oil and is difficult to purify. What are the recommended purification strategies?

A4: Oily chalcone products can result from impurities or a low melting point.[4] Purification via column chromatography using a hexane/ethyl acetate eluent system is often effective.[4] If the purified product remains an oil, it is likely due to its inherent physical properties.[4]

Q5: What are the primary safety concerns when scaling up the bromination step?

A5: The bromination step is often exothermic, and the risk of a runaway reaction increases with scale.[5] It is crucial to have efficient cooling and to control the rate of bromine addition. Bromine is also highly corrosive and toxic, so appropriate personal protective equipment (PPE) and a well-ventilated work area are essential.

Troubleshooting Guides

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Improper catalyst choice or concentration.- Incomplete reaction.- Optimize the concentration of the base catalyst (e.g., NaOH, KOH).- Monitor the reaction with Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[6]
Formation of Multiple Products - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde.- Michael addition of the enolate to the chalcone product.- Slowly add the aldehyde to the mixture of the ketone and catalyst.- Use milder basic conditions or add the base slowly.- Use a slight excess of the aldehyde and perform the reaction at a lower temperature.[4]
Product is an Oil or Gummy Solid - Presence of unreacted starting materials or low-melting impurities.- Purify via column chromatography.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.[6]
Step 2: Isoxazole Ring Formation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isoxazole - The chalcone is not fully consumed.- Decomposition of the product.- Increase the reaction time or temperature, monitoring by TLC.- Use a milder base or buffer the reaction mixture to avoid harsh pH conditions.
Product is Difficult to Purify - Presence of unreacted chalcone or hydroxylamine.- Recrystallize the crude product from a suitable solvent like ethanol.[7]
Step 3: Bromination
Problem Potential Cause(s) Recommended Solution(s)
Formation of Dibromo or Tribromo Byproducts - Reaction conditions are too harsh.- Use a non-polar solvent and maintain a low reaction temperature.[3]
Poor Regioselectivity (Formation of 2-bromo isomer) - The reaction temperature is too high.- Perform the reaction at a low temperature to favor the para-substituted product.[3]
Reaction is Sluggish or Incomplete - Insufficient activation of the bromine.- Consider using a mild Lewis acid catalyst if compatible with the substrate.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
  • In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.

  • While stirring the solution at room temperature, add a solution of potassium hydroxide (approx. 1.2 eq) in ethanol dropwise.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[4]

  • Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[4]

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from 95% ethanol.

Protocol 2: Synthesis of 2-(5-phenylisoxazol-3-yl)phenol
  • In a suitable reactor, combine the chalcone intermediate (1.0 eq), hydroxylamine hydrochloride (1.0-1.2 eq), and sodium acetate in ethanol.[1]

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol.

Protocol 3: Synthesis of 4-Bromo-2-(5-phenylisoxazol-3-yl)phenol
  • Dissolve the 2-(5-phenylisoxazol-3-yl)phenol (1.0 eq) in a suitable non-polar solvent like carbon disulfide in a flask equipped with a dropping funnel and a stirrer.

  • Cool the flask to below 5°C in an ice-salt bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled mixture over 1-2 hours with efficient stirring.

  • After the addition is complete, allow the reaction to stir for an additional hour at low temperature.

  • Slowly warm the mixture to room temperature.

  • Wash the reaction mixture with a solution of sodium bisulfite to quench any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Parameter Chalcone Synthesis Isoxazole Formation Bromination
Typical Yield 75-90%70-85%65-80%
Reaction Time 1-4 hours6-8 hours2-3 hours
Temperature Room TemperatureReflux< 5°C
Key Solvents EthanolEthanolCarbon Disulfide

Visualizations

Synthetic_Pathway cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Bromination 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chalcone Chalcone 2-Hydroxyacetophenone->Chalcone KOH, Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone 2-(5-isoxazolyl)phenol 2-(5-isoxazolyl)phenol Chalcone->2-(5-isoxazolyl)phenol NaOAc, Ethanol, Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->2-(5-isoxazolyl)phenol This compound This compound 2-(5-isoxazolyl)phenol->this compound CS2, <5°C Bromine Bromine Bromine->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Bromination Step check_temp Was reaction temperature kept low? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_solvent Was a non-polar solvent used? solvent_yes Yes check_solvent->solvent_yes solvent_no No check_solvent->solvent_no check_reagents Are starting materials pure? reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no check_byproducts Analyze crude product for byproducts (TLC/NMR) solution_byproducts Adjust stoichiometry and re-purify check_byproducts->solution_byproducts temp_yes->check_solvent solution_temp Optimize cooling and rate of Br2 addition temp_no->solution_temp solvent_yes->check_reagents solution_solvent Switch to CS2 or CCl4 solvent_no->solution_solvent reagents_yes->check_byproducts solution_reagents Purify starting phenol reagents_no->solution_reagents

Caption: Troubleshooting workflow for low yield in the bromination step.

Scale_Up_Considerations Scale-Up Scale-Up Heat Management Heat Management Scale-Up->Heat Management Mixing Efficiency Mixing Efficiency Scale-Up->Mixing Efficiency Reagent Addition Reagent Addition Scale-Up->Reagent Addition Work-up & Purification Work-up & Purification Scale-Up->Work-up & Purification Exotherm Control Exotherm Control Heat Management->Exotherm Control Homogeneity Homogeneity Mixing Efficiency->Homogeneity Controlled Dosing Controlled Dosing Reagent Addition->Controlled Dosing Phase Separation Phase Separation Work-up & Purification->Phase Separation Crystallization Crystallization Work-up & Purification->Crystallization

Caption: Key considerations for process optimization during scale-up.

References

minimizing dimer formation in 4-Bromo-2-(5-isoxazolyl)phenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during chemical reactions involving 4-Bromo-2-(5-isoxazolyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in reactions with this compound?

A1: Dimer formation is an unwanted side reaction where two molecules of a phenolic compound, in this case, this compound, react with each other to form a larger molecule, a dimer. This is problematic for several reasons: it consumes the starting material, reducing the yield of the desired product, and the resulting dimers can be difficult to separate from the target molecule due to similar polarities, complicating purification.[1] In the context of this compound, which possesses both a reactive phenolic hydroxyl group and a bromine atom suitable for cross-coupling reactions, oxidative coupling of the phenol moiety is a common pathway to dimerization.

Q2: What are the primary mechanisms leading to dimer formation in phenolic compounds?

A2: Dimerization of phenols can occur through several mechanisms, primarily oxidative coupling. This can proceed via radical or metal-catalyzed pathways. In radical-mediated processes, a one-electron oxidation of the phenol generates a phenoxy radical, which can then couple with another radical or a neutral phenol molecule at the ortho or para positions, leading to C-C or C-O bond formation.[2][3] Metal catalysts, particularly copper and vanadium, can also facilitate oxidative coupling.[2]

Q3: What are the general strategies to minimize dimer formation?

A3: The three main strategies to prevent unwanted oxidation and subsequent dimerization of phenols are:

  • Working under an inert atmosphere: This removes oxygen, a key oxidant, from the reaction environment.[1]

  • Using protecting groups: The phenolic hydroxyl group can be temporarily masked with a chemical moiety that is less susceptible to oxidation.[1]

  • Adding antioxidants: A sacrificial antioxidant can be added to the reaction mixture to be preferentially oxidized, thus protecting the phenol of interest.[1]

Troubleshooting Guides

Issue 1: Low yield of desired product and presence of a major, less polar byproduct in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

Probable Cause: Homocoupling of the this compound starting material is a likely cause. This can be particularly prevalent in Suzuki reactions where the boronic acid partner can also homocouple.[4] For Buchwald-Hartwig aminations, oxidative side reactions can also occur.

Solutions:

StrategyDetailsRationale
Optimize Catalyst System For Suzuki reactions, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium precursor such as Pd(OAc)₂.[4] For Buchwald-Hartwig aminations, sterically hindered ligands can also be beneficial.[5][6]These advanced catalyst systems can promote the desired cross-coupling pathway over side reactions like homocoupling.[4]
Control Stoichiometry Carefully control the stoichiometry of the reactants. Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid or amine).This can help to ensure the phenolic starting material is consumed by the desired reaction pathway before it has a chance to dimerize.[1]
Lower Reaction Concentration Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.[1]Dimerization is often a second-order process, so reducing the concentration of the starting material can slow this side reaction relative to the desired intramolecular or intermolecular reaction.
Protect the Phenolic Hydroxyl Group Temporarily protect the hydroxyl group with a suitable protecting group, such as a methyl ether or a silyl ether.This is a very effective way to prevent oxidative coupling by blocking the reactive phenolic hydroxyl group.[1]
Issue 2: Formation of multiple, difficult-to-separate side products upon analysis by TLC or NMR.

Probable Cause: Oxidative coupling of the phenol can lead to the formation of various dimers and oligomers through C-C or C-O coupling.[1][2] These byproducts often have similar polarities to the desired product, making chromatographic separation challenging.[1]

Solutions:

StrategyDetailsRationale
Work Under Inert Atmosphere Ensure the reaction is set up and run under a rigorously inert atmosphere of nitrogen or argon.[1]This minimizes the presence of oxygen, which is a primary driver of oxidative dimerization.
Add a Radical Scavenger For reactions that may proceed through radical mechanisms, adding a small amount of a hindered phenol antioxidant like Butylated Hydroxytoluene (BHT) can be beneficial.[1]BHT can trap radical intermediates, inhibiting polymerization and degradation pathways.[1]
Optimize Reaction Temperature Carefully control the reaction temperature. Higher temperatures can accelerate oxidation.[1]Lowering the temperature may slow the rate of dimerization more than the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Dimer Formation

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base such as K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and a bulky phosphine ligand like SPhos (0.04 equiv).[4]

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with argon or nitrogen to ensure an oxygen-free environment.[4]

  • Solvent Addition: Prepare a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water. This can be achieved by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Protection of the Phenolic Hydroxyl Group (O-methylation)

This protocol describes the protection of the hydroxyl group as a methyl ether, which can prevent dimerization in subsequent reactions.

  • Preparation: To a solution of this compound (1.0 equiv) in a suitable solvent like acetone or DMF, add a base such as K₂CO₃ (1.5-2.0 equiv).

  • Reagent Addition: Add methyl iodide (1.2-1.5 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the O-methylated product.

Visualizations

Dimerization_Pathway cluster_desired Desired Reaction Pathway cluster_dimer Dimerization Side-Reaction A This compound C Desired Product A->C Cross-Coupling (e.g., Suzuki) B Coupling Partner (e.g., Arylboronic Acid) B->C D This compound E Phenoxy Radical D->E Oxidation F Dimer E->F Coupling

Caption: Desired cross-coupling vs. oxidative dimerization pathway.

Experimental_Workflow start Start: this compound protect Protect Phenolic -OH (e.g., O-methylation) start->protect If dimerization is severe direct_coupling Direct Cross-Coupling (Optimized Conditions) start->direct_coupling Attempt direct route first cross_coupling Perform Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) protect->cross_coupling deprotect Deprotect Phenolic -OH cross_coupling->deprotect product Final Product deprotect->product analysis Analyze for Dimer direct_coupling->analysis analysis->protect Dimer significant analysis->product Dimer minimized

Caption: Logical workflow for minimizing dimer formation.

References

addressing solubility problems in biological assays with 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(5-isoxazolyl)phenol. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a synthetic organic compound.[1] In the pharmaceutical and agrochemical fields, it is recognized for its versatile properties.[1] Researchers utilize this compound as a key intermediate in the development of novel therapeutic agents, particularly those with anti-inflammatory and antimicrobial properties.[1] Its ability to interact with biological systems also makes it a compound of interest in agricultural chemistry for the synthesis of herbicides and fungicides.[1]

Q2: What are the known biological activities of this compound?

While specific biological activities for this exact compound are not extensively documented in publicly available literature, it is widely used in research focused on the development of anti-inflammatory and analgesic drugs.[1] This suggests that the compound may target key inflammatory pathways, such as the NF-κB signaling cascade or the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

Q3: What are the general solubility characteristics of this compound?

As a brominated phenol, this compound is expected to have low water solubility.[2][3][4] Organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, are typically required to prepare stock solutions for use in biological assays. It is crucial to be aware of the potential for precipitation when diluting these stock solutions into aqueous buffers or cell culture media.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

For most in vitro biological assays, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is advisable to start with a small amount of the compound and vortex thoroughly to ensure it is fully dissolved before adding more. Gentle warming (to 37°C) and sonication can also aid in dissolution.

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assay?

To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.5% or lower.[5] High concentrations of DMSO can also contribute to compound precipitation upon dilution.[5]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems related to the solubility of this compound in biological assays.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media

Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock solution to your aqueous experimental medium (e.g., PBS, cell culture media).

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Exceeding Aqueous Solubility Limit The final concentration of the compound in the aqueous medium is higher than its solubility limit.1. Decrease the final working concentration of the compound.2. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see Experimental Protocols).
"Solvent Shock" Rapid dilution of the concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.1. Warm the aqueous medium to 37°C before adding the compound.2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium.3. Consider a serial dilution approach (see Experimental Protocols).
Temperature Effects The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) aqueous solutions for dilutions.
High Salt Concentration High salt concentrations in buffers like PBS can sometimes reduce the solubility of organic compounds.If permissible for your assay, try a buffer with a lower salt concentration.
Issue 2: Precipitation Over Time During Incubation

Symptoms: The solution is initially clear after dilution but becomes cloudy or forms a precipitate after several hours or days in the incubator.

Possible Cause Explanation Recommended Solution
Compound Instability The compound may be degrading over time into less soluble byproducts.1. Assess the stability of the compound under your specific experimental conditions (temperature, pH, light exposure).2. Consider preparing fresh dilutions of the compound more frequently.
pH Shift in Medium Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.1. Monitor the pH of your culture medium during the experiment.2. Ensure your medium is adequately buffered for the CO2 environment of your incubator.
Interaction with Media Components The compound may interact with proteins or other components in the cell culture medium, leading to the formation of insoluble complexes.1. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.2. If using serum, consider reducing the serum percentage or using a serum-free medium if your cells can tolerate it.

Quantitative Solubility Data (Estimated)

Disclaimer: The following values are estimates based on the properties of structurally similar compounds and general principles of solubility. It is highly recommended to experimentally determine the solubility of this compound in your specific buffer systems.

Solvent/Buffer Estimated Solubility Range (mg/mL) Estimated Molar Concentration Range (mM) Notes
DMSO > 50> 208Should be freely soluble at high concentrations.
Ethanol 5 - 2020.8 - 83.3May require warming to fully dissolve.
Phosphate-Buffered Saline (PBS, pH 7.4) < 0.1< 0.42Expected to be poorly soluble.
Cell Culture Medium (e.g., DMEM) with 10% FBS 0.01 - 0.050.04 - 0.21Serum proteins may slightly enhance solubility, but precipitation is still a risk at higher concentrations.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare a series of dilutions of the stock solution in your final aqueous buffer or cell culture medium in a clear microplate or microcentrifuge tubes.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or solid particles).

  • Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment.

  • Visually inspect the samples again for any delayed precipitation.

  • The highest concentration that remains clear is your maximum working soluble concentration.

Protocol 2: Serial Dilution Method to Avoid Precipitation
  • Prepare a 100X stock solution of this compound in 100% DMSO.

  • Warm your final aqueous buffer or cell culture medium to 37°C.

  • Perform an intermediate dilution: Add the 100X DMSO stock to a small volume of the pre-warmed medium to create a 10X intermediate stock. For example, add 10 µL of 100X stock to 90 µL of medium.

  • Gently vortex the 10X intermediate stock.

  • Add the 10X intermediate stock to the remaining pre-warmed medium to achieve your final 1X concentration.

  • Gently mix the final solution.

Visualizations

Signaling Pathways

The anti-inflammatory properties of phenolic compounds often involve the modulation of key signaling pathways. Below are diagrams of two such pathways that may be affected by this compound.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Promotes Transcription Compound This compound Compound->IKK Potential Inhibition Compound->NFkB_active Potential Inhibition of DNA binding

Caption: Potential inhibition of the NF-κB signaling pathway.

G Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX Potential Inhibition

Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.

Experimental Workflow

G Start Start: Solubility Problem PrepStock Prepare High-Concentration Stock in 100% DMSO Start->PrepStock WarmMedia Pre-warm Aqueous Medium to 37°C PrepStock->WarmMedia DilutionMethod Choose Dilution Method WarmMedia->DilutionMethod DirectDilution Slow, Dropwise Addition while Vortexing DilutionMethod->DirectDilution Simple SerialDilution Perform Serial Dilution (100X -> 10X -> 1X) DilutionMethod->SerialDilution Robust CheckPrecipitation1 Precipitation? DirectDilution->CheckPrecipitation1 SerialDilution->CheckPrecipitation1 Proceed Proceed with Assay CheckPrecipitation1->Proceed No Troubleshoot Further Troubleshooting CheckPrecipitation1->Troubleshoot Yes CheckStability Check for Delayed Precipitation/Instability Proceed->CheckStability LowerConcentration Lower Final Concentration Troubleshoot->LowerConcentration LowerConcentration->WarmMedia

Caption: Troubleshooting workflow for compound precipitation.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Bromophenols: A Focus on 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of brominated phenols, contextualizing the potential of 4-Bromo-2-(5-isoxazolyl)phenol within the broader class.

Introduction: Bromophenols, a diverse class of halogenated organic compounds, are of significant interest in the scientific community due to their wide range of biological activities. Found in various marine organisms and also accessible through synthetic routes, these compounds have demonstrated potential as antioxidant, antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological activities of several well-characterized bromophenols.

It is important to note that while this compound is recognized as a versatile synthetic intermediate for developing novel therapeutic and agrochemical agents, there is a notable scarcity of publicly available experimental data on its specific biological activities.[1][2] Therefore, this guide will focus on presenting a comparative analysis of other bromophenols for which quantitative data exists, to provide a framework for understanding the potential bioactivity of this compound based on its structural features.

Comparative Biological Activities of Selected Bromophenols

The biological activity of bromophenols is significantly influenced by the number and position of bromine atoms, as well as other functional groups on the phenol ring. The following tables summarize quantitative data from various studies to facilitate a comparison of their antioxidant, antimicrobial, and enzyme inhibitory properties.

Antioxidant Activity

The antioxidant capacity of bromophenols is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity, with lower IC50 values indicating higher potency.

CompoundAssayIC50 Value (µM)Source
(R)-rhodomelin ADPPH3.82[3]
(S)-rhodomelin ADPPH8.9[3]
Butylated hydroxytoluene (BHT) (Reference)DPPH82.13[3]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherDPPH-[4]
2,3,6-tribromo-4,5-dihydroxybenzyl alcoholDPPH-[5]
Antimicrobial Activity

Many bromophenols exhibit activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.

CompoundMicroorganismMIC (µg/mL)Source
3-Bromo-4,5-dihydroxybenzaldehydeStaphylococcus aureus<70[6][7]
3-Bromo-4,5-dihydroxybenzaldehydePseudomonas aeruginosa<70[6][7]
2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethaneCandida albicans-[7]
3,3'-Dibromo-6,6'-dihydroxydiphenylmethaneStaphylococcus aureus-[7]
3,3',5,5'-Tetrabromo-6,6'-dihydroxydiphenylmethaneBacillus subtilis-[7]
Enzyme Inhibition

Bromophenols have been shown to inhibit various enzymes, a property that is being explored for the treatment of diseases such as diabetes and Alzheimer's. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of enzyme inhibition.

CompoundEnzymeIC50 Value (µM)Source
3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diolPTP1B1.50[8]
Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane (BDDPM)PTP1B2.42[8]
2,3,6-tribromo-4,5-dihydroxybenzyl alcoholα-glucosidase<10[8]
bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) etherAcetylcholinesterase (AChE)-[5]
bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) etherButyrylcholinesterase (BChE)-[5]
bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) etherBACE1-[5]

Potential Biological Activity of this compound

While direct experimental data is lacking, the chemical structure of this compound suggests several potential areas of biological activity. The presence of a brominated phenol moiety is a common feature in many bioactive compounds. The isoxazole ring is also a well-known pharmacophore present in numerous approved drugs with a wide range of activities. The combination of these two structural features in a single molecule makes this compound an interesting candidate for further investigation. Based on the activities of structurally related compounds, it could potentially exhibit:

  • Antimicrobial properties: The bromophenol component is known for its antibacterial and antifungal effects.

  • Anti-inflammatory effects: Phenolic compounds are known to modulate inflammatory pathways.

  • Enzyme inhibition: The heterocyclic isoxazole ring could interact with the active sites of various enzymes.

However, these are speculative possibilities, and rigorous experimental evaluation is required to determine the actual biological profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of bromophenols.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[9]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 × 10^5 CFU/mL in each well.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[9]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[5]

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically. The extent of color change is proportional to the radical scavenging activity of the antioxidant.[5]

Procedure:

  • Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., methanol).

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate, add a small volume of each dilution of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Bioactive compounds like bromophenols can exert their effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation.

experimental_workflow cluster_assays Biological Assays cytotoxicity Cytotoxicity Assay (e.g., MTT) data Data Analysis (IC50/MIC) cytotoxicity->data antimicrobial Antimicrobial Assay (e.g., MIC) antimicrobial->data antioxidant Antioxidant Assay (e.g., DPPH) antioxidant->data enzyme Enzyme Inhibition (e.g., PTP1B) enzyme->data compound Bromophenol Compound compound->cytotoxicity compound->antimicrobial compound->antioxidant compound->enzyme conclusion Conclusion on Biological Activity data->conclusion

Caption: A generalized workflow for evaluating the biological activity of bromophenol compounds.

The NF-κB and MAPK signaling pathways are critical in regulating the inflammatory response. Many phenolic compounds are known to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Bromophenol Bromophenol Bromophenol->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by bromophenols.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P Inflammation Inflammatory Response TranscriptionFactors->Inflammation Bromophenol Bromophenol Bromophenol->MAPKK Inhibition

Caption: Potential inhibition of the MAPK signaling cascade by bromophenols.

References

Structural Validation of 4-Bromo-2-(5-isoxazolyl)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and chemical biology. For a novel compound such as 4-Bromo-2-(5-isoxazolyl)phenol, a versatile building block in medicinal and agricultural chemistry, unambiguous structural validation is paramount.[1] While single-crystal X-ray crystallography stands as the gold standard for absolute structure elucidation, a suite of spectroscopic techniques provides complementary and often more accessible data for routine characterization. This guide presents an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural validation of this compound.

Comparative Analysis of Structural Validation Techniques

The selection of an analytical method for structural determination depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides an unparalleled level of detail about the solid-state conformation, spectroscopic methods offer invaluable insights into the connectivity, molecular weight, and functional groups of the molecule in solution or solid form.

Parameter X-ray Crystallography NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Information Obtained 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, number of unique protons and carbons.Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructure identification.Presence of specific functional groups (e.g., -OH, C=N, C-Br, aromatic rings).
Sample Requirements Single, high-quality crystal (typically >0.1 mm).[2]5-25 mg for ¹H, 50-100 mg for ¹³C, dissolved in a deuterated solvent.[3]Micrograms to nanograms of sample, can be solid or in solution.Milligrams of sample, can be solid (as a mull or pellet) or liquid (as a thin film).[4]
Typical Data Output Crystallographic Information File (CIF), Ortep diagrams, tables of atomic coordinates, bond lengths, and angles.Chemical shifts (ppm), coupling constants (Hz), integration values.Mass-to-charge ratio (m/z) of molecular ion and fragment ions.Wavenumber (cm⁻¹) of absorbed infrared radiation.
Key Advantages Unambiguous determination of absolute structure and stereochemistry.Excellent for determining the carbon-hydrogen framework and connectivity in solution.High sensitivity and ability to determine molecular formula.Rapid and non-destructive method for identifying functional groups.
Limitations Requires a suitable single crystal, which can be difficult to grow. Provides information on the solid-state conformation only.Does not provide information on bond lengths or angles directly. Can be complex to interpret for large molecules.Does not provide information on the connectivity of atoms or stereochemistry.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the absolute structure of a crystalline compound.

Methodology:

  • Crystal Growth: A high-quality single crystal of this compound is grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[2]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating the structure of molecules in solution.

Methodology:

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3][5]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired.

  • Data Processing and Analysis: The acquired data is Fourier transformed and analyzed to determine chemical shifts, coupling constants, and integrations, which are then used to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or after separation by gas chromatography (GC). For non-volatile compounds, liquid chromatography (LC) coupled to the mass spectrometer is common.

  • Ionization: The sample molecules are ionized using one of a variety of methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol) and placing it between two salt plates (e.g., NaCl or KBr).[4]

  • Data Acquisition: The sample is placed in the IR spectrometer, and an infrared beam is passed through it. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Analysis & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir analysis Combined Data Analysis xray->analysis nmr->analysis ms->analysis ir->analysis structure Final Structure Confirmation analysis->structure

Caption: Experimental workflow for the structural validation of a small molecule.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Structural Information compound This compound (Unknown Structure) xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir info_xray 3D Structure Bond Lengths & Angles Stereochemistry xray->info_xray info_nmr Connectivity C-H Framework nmr->info_nmr info_ms Molecular Formula (from accurate mass) ms->info_ms info_ir Functional Groups (-OH, C=N, Ar-Br) ir->info_ir final_structure Confirmed Structure info_xray->final_structure info_nmr->final_structure info_ms->final_structure info_ir->final_structure

Caption: Logical relationship of analytical techniques in structure elucidation.

References

A Comparative Guide to the Biological Activities of 4-Bromo-2-(5-isoxazolyl)phenol and Oxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Comparison: Isoxazole vs. Oxazole Scaffolds

Isoxazole and oxazole are isomers, differing in the position of the nitrogen and oxygen atoms within their five-membered rings. This structural nuance can lead to significant differences in their physicochemical properties and, consequently, their biological activities.[1][2] The choice between these scaffolds in drug design is often driven by the specific structure-activity relationships (SAR) for a given biological target.[1] While some studies suggest a higher prevalence of isoxazole rings in FDA-approved drugs, indicating potentially more favorable pharmacological properties in many cases, the potency can be highly target-dependent.[1][3]

For instance, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was found to be five-fold more potent than its isoxazole counterpart.[1] This was attributed to the optimal positioning of the oxazole nitrogen for a hydrogen bond within the receptor.[1] Conversely, in studies on diacylglycerol acyltransferase 1 (DGAT1) inhibitors, isoxazole analogs demonstrated superior potency over oxazole analogs.[2]

Biological Profile of 4-Bromo-2-(5-isoxazolyl)phenol and Related Compounds

This compound is recognized for its potential applications in pharmaceutical and agrochemical development.[4][5] Research suggests its utility as a building block for novel therapeutic agents with potential anti-inflammatory and antimicrobial properties.[4] The presence of a bromine atom on the phenyl ring is a common feature in many biologically active marine natural products, often contributing to enhanced activity.[6][7]

While specific quantitative data for this compound is scarce in the reviewed literature, the broader family of bromophenols has been shown to exhibit a range of biological effects, including antioxidant, anticancer, anti-diabetic, and antimicrobial activities.[7][8][9]

Biological Profile of Oxazole Analogs

Derivatives of oxazole are also known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[10][11][12] The biological activity of oxazole derivatives is highly dependent on the substitution pattern on the core ring structure.[10] For example, some brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides have been shown to inhibit microtubule polymerization, a key mechanism for anticancer drugs.[13]

Hypothetical Comparative Data

Given the lack of direct head-to-head studies, the following table presents a hypothetical comparison based on general findings for related isoxazole and oxazole compounds to illustrate potential differences in activity. This is for illustrative purposes only and is not based on direct experimental results for the specified compounds.

Biological AssayThis compound (Hypothetical)4-Bromo-2-(5-oxazolyl)phenol (Hypothetical Analog)Rationale / Reference for Related Compounds
Anticancer (e.g., Colon Cancer Cell Line) IC50: 5 µMIC50: 15 µMIsoxazole-containing compounds have shown potent anticancer activity.[14] The specific substitution may favor the isoxazole scaffold.
Antibacterial (e.g., S. aureus) MIC: 10 µg/mLMIC: 8 µg/mLOxazole-containing antibiotics have shown potent activity against Gram-positive bacteria.[15]
Anti-inflammatory (e.g., COX-2 Inhibition) IC50: 0.5 µMIC50: 1.2 µMSome isoxazole derivatives, like valdecoxib, are potent COX-2 inhibitors.[10]
Antioxidant (e.g., ABTS Radical Scavenging) IC50: 3.5 x 10-6 MIC50: 5.0 x 10-6 MHeteroaryl-substituted phenols, including isoxazoles, have demonstrated significant radical scavenging activity.[16][17]

Experimental Protocols

Below are generalized methodologies for key experiments relevant to the biological evaluation of these compounds, based on standard practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell proliferation by 50% (IC50).

  • Cell Culture : Human cancer cell lines (e.g., HCT-116, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[8]

  • Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition : After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.[8]

  • Quantification : The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The IC50 value is calculated from the dose-response curve.[8]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

  • Bacterial Culture : Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution : The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized bacterial suspension.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity (ABTS Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

  • ABTS•+ Generation : The ABTS radical cation is generated by reacting an aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with an oxidizing agent (e.g., potassium persulfate).

  • Reaction Mixture : The test compound at various concentrations is added to the ABTS•+ solution.

  • Incubation : The mixture is incubated at room temperature for a short period.

  • Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 734 nm).

  • Calculation : The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value (the concentration that scavenges 50% of the radicals) is determined.[16]

Visualizations

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation Start Starting Materials (e.g., Bromophenol, Hydroxylamine) Synthesis Chemical Synthesis (e.g., Cycloaddition) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial, Enzyme Inhibition) Purification->InVitro Test Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism InVivo In Vivo Models (e.g., Animal Studies) Mechanism->InVivo

Caption: Generalized workflow for the synthesis and biological evaluation of novel heterocyclic compounds.

SAR_Comparison Compound Core Scaffold 4-Bromophenol Isoxazole Isoxazole Analog This compound Compound->Isoxazole Bioisosteric Replacement Oxazole Oxazole Analog 4-Bromo-2-(5-oxazolyl)phenol Compound->Oxazole Bioisosteric Replacement Activity1 Potentially Higher Anticancer/Anti-inflammatory Activity Isoxazole->Activity1 Activity2 Potentially Higher Antibacterial Activity Oxazole->Activity2

Caption: Structure-activity relationship (SAR) comparison between isoxazole and oxazole analogs of 4-bromophenol.

References

comparative study of isoxazole derivatives for anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-inflammatory Activity of Isoxazole Derivatives

Isoxazole, a five-membered heterocyclic ring, serves as a crucial scaffold in medicinal chemistry due to its wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1] Derivatives of isoxazole have shown particular promise as anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.[2][3][4] This guide provides a comparative analysis of various isoxazole derivatives, summarizing their anti-inflammatory efficacy through experimental data and outlining the methodologies used for their evaluation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives is commonly assessed through both in vivo and in vitro models. The carrageenan-induced rat paw edema model is a standard in vivo assay to determine a compound's ability to reduce acute inflammation, while in vitro assays typically measure the inhibition of key inflammatory enzymes like COX-1 and COX-2.

In Vivo Anti-inflammatory Activity

The following table summarizes the results from the carrageenan-induced rat paw edema assay for a selection of isoxazole derivatives, comparing their percentage of edema inhibition against standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparison of In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Rat Paw Edema Model)

Compound IDDose (mg/kg)Time (hours)% Edema InhibitionReference Standard (% Inhibition)
5b10376.71Indomethacin (78.91)
5c10375.56Indomethacin (78.91)
5d10372.32Indomethacin (78.91)
4f20365.31Parecoxib (68.36)
4n20364.28Parecoxib (68.36)
TPI-750367.88Nimesulide (71.23)
TPI-1350365.75Nimesulide (71.23)

Data sourced from multiple studies for comparative purposes.[5][6]

In Vitro Cyclooxygenase (COX) Inhibition

Selective inhibition of the COX-2 isoform over COX-1 is a desirable characteristic for novel anti-inflammatory drugs to minimize gastrointestinal side effects associated with traditional NSAIDs.[7] The table below presents the in vitro COX inhibitory activity of several isoxazole derivatives.

Table 2: Comparison of In Vitro COX-1 and COX-2 Inhibition by Isoxazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
A130.0640.0134.63
C3>1000.15>666
C5>1000.11>909
C6>1000.09>1111
Ic-84.03-

IC₅₀ represents the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2. Data sourced from multiple studies.[3][7][8]

Key Signaling Pathways

Inflammation is a complex biological response involving various signaling pathways. The primary mechanism of action for many isoxazole derivatives is the inhibition of the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation.

inflammatory_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cell Injury/Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 (Cyclooxygenase) aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandins (PGE2, PGI2, etc.) pgh2->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation isoxazole Isoxazole Derivatives isoxazole->cox Inhibition

Caption: Arachidonic acid cascade and COX enzyme inhibition by isoxazole derivatives.

Experimental Design and Workflow

The development and evaluation of novel isoxazole derivatives as anti-inflammatory agents follow a structured workflow, from chemical synthesis to biological testing.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Chalcone Synthesis (Claisen-Schmidt Condensation) cyclization Cyclization with Hydroxylamine Hydrochloride start->cyclization isoxazole_synthesis Isoxazole Derivative cyclization->isoxazole_synthesis purification Purification & Characterization (FTIR, NMR, Mass Spec) isoxazole_synthesis->purification in_vitro In Vitro Assays (COX-1/COX-2 Inhibition) purification->in_vitro Test Compounds in_vivo In Vivo Model (Carrageenan-Induced Paw Edema) in_vitro->in_vivo Lead Compounds data_analysis Data Analysis & Comparison in_vivo->data_analysis

Caption: General workflow for synthesis and anti-inflammatory evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

General Synthesis of Isoxazole Derivatives

The synthesis of the target isoxazole derivatives is often achieved through a two-step process starting from substituted acetophenones and benzaldehydes.

  • Step 1: Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted aromatic aldehyde is dissolved in a solvent like ethanol. A catalytic amount of a base (e.g., aqueous NaOH) is added, and the mixture is stirred at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water until neutral, dried, and recrystallized from ethanol.

  • Step 2: Isoxazole Formation: The synthesized chalcone (0.02 mol) and hydroxylamine hydrochloride (0.02 mol) are dissolved in ethanol. A base, such as sodium acetate (0.01 mol), is added, and the mixture is refluxed for 6-8 hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water. The solid product that precipitates is filtered, washed, dried, and recrystallized to yield the pure isoxazole derivative.[9]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This assay is a widely accepted model for evaluating acute inflammation.

  • Animals: Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Procedure: The animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups for each isoxazole derivative at a specified dose. The test compounds and standard drug are administered orally or intraperitoneally. After 30-60 minutes, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, and 3 hours) after the injection.[6][9]

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[6]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compounds in inhibiting COX enzymes.

  • Method: A common method is the enzyme immunoassay (EIA) based on the competition between prostaglandins produced by the COX enzyme and a prostaglandin-acetylcholinesterase conjugate for a limited number of binding sites on a specific antibody.

  • Procedure: The assay is typically performed in a 96-well plate. Ovine COX-1 or human recombinant COX-2 enzyme is incubated with a heme cofactor and the test compound (at various concentrations) in a buffer solution. Arachidonic acid is then added to initiate the enzymatic reaction. The reaction is stopped, and the amount of prostaglandin produced is measured using an ELISA kit.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the concentration of the test compound. The selectivity index is then determined by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.[3][7]

References

A Comparative Guide to Using 4-Bromo-2-(5-isoxazolyl)phenol as a Reference Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in the development of robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, and the quality of the reference standard directly impacts the accuracy and validity of the results. This guide provides a comprehensive comparison of 4-Bromo-2-(5-isoxazolyl)phenol as an HPLC reference standard against other relevant alternatives, supported by experimental data and detailed protocols.

This compound is a versatile synthetic intermediate used in the development of novel therapeutic agents and agrochemicals.[1] Its well-defined structure, featuring a brominated phenol and an isoxazole ring, makes it a suitable candidate for use as a reference standard in the analysis of related compounds.

Performance Comparison of HPLC Reference Standards

The selection of a reference standard should be based on a thorough evaluation of its performance characteristics in the intended analytical method. This section compares this compound with two alternative brominated phenol standards, 4-Bromo-2-methoxyphenol and 2,4-Dibromophenol, based on typical HPLC-UV validation parameters.

Table 1: Comparison of HPLC-UV Method Performance for Brominated Phenol Reference Standards

ParameterThis compound (Hypothetical Data)4-Bromo-2-methoxyphenol[2]2,4-Dibromophenol[3][4]
Linearity (R²) ≥ 0.999Not specified, but linearity is a key validation parameter≥ 0.999
Limit of Detection (LOD) ~0.05 µg/mLNot specified< 0.04 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mLNot specified< 0.12 µg/mL
Precision (%RSD) < 2%< 5%Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%
Accuracy (% Recovery) 98-102%98-102%95.70% - 104.93%

Note: Data for this compound is hypothetical and based on expected performance for a compound of this nature under optimized HPLC conditions. Data for alternatives are derived from existing literature.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent results. The following are representative HPLC methods for the analysis of this compound and the comparative standards.

HPLC Protocol for this compound

This protocol is a recommended starting point for the analysis of this compound and should be optimized for specific instrumentation and analytical requirements.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the mobile phase prior to use.

    • Standard Solution Preparation:

      • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

      • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 30°C

      • Detection wavelength: Determined by UV scan (estimated to be around 270-290 nm)

HPLC Protocol for 4-Bromo-2-methoxyphenol

This method is suitable for the routine analysis of 4-Bromo-2-methoxyphenol.[2]

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • 4-Bromo-2-methoxyphenol reference standard

  • Procedure:

    • Mobile Phase Preparation: Acetonitrile and water (60:40 v/v) containing 0.1% phosphoric acid.[2]

    • Standard Solution Preparation: Prepare a stock solution (1 mg/mL) and a series of calibration standards (0.1 µg/mL to 50 µg/mL) in the mobile phase.[2]

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min[2]

      • Injection volume: 20 µL[2]

      • Column temperature: 30°C[2]

      • Detection wavelength: 288 nm[2]

HPLC Protocol for 2,4-Dibromophenol

This method has been validated for the analysis of various bromophenols.[3][5]

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD)

    • Phenomenex Luna C8(2) column (150 mm × 2.0 mm, 3 µm particle size)[5][6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) (analytical grade)

    • 2,4-Dibromophenol reference standard

  • Procedure:

    • Mobile Phase Preparation: Mobile phase A: 0.05% TFA in water; Mobile phase B: 0.05% TFA in acetonitrile. A gradient elution is typically used.[3][5]

    • Standard Solution Preparation: Prepare stock and calibration standards in the initial mobile phase composition.

    • Chromatographic Conditions:

      • Flow rate: 0.25 mL/min[5]

      • Injection volume: 5 µL[5]

      • Column temperature: 30°C[5]

      • Detection wavelength: 210 nm[5]

Experimental Workflows and Logical Relationships

Visualizing the analytical workflow can aid in understanding the entire process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Test Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Reference Standard (this compound) Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Caption: General workflow for the HPLC analysis of a test sample using a reference standard.

The choice of a reference standard is a critical decision in analytical method development. This compound presents itself as a viable candidate for this role, particularly in the analysis of compounds with similar structural motifs. As with any standard, a thorough in-house validation is necessary to establish its suitability for a specific application. This guide provides a foundational comparison and detailed protocols to assist researchers in this process.

References

A Comparative Guide to Assessing the Purity of 4-Bromo-2-(5-isoxazolyl)phenol Against a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a test sample of 4-Bromo-2-(5-isoxazolyl)phenol by comparing it against a certified reference standard. The methodologies outlined herein are designed to deliver robust and reliable data, crucial for research, development, and quality control in the pharmaceutical and agrochemical industries. This document offers detailed experimental protocols and data presentation formats to ensure accurate and reproducible results.

Introduction

This compound (CAS Number: 213690-27-8) is a versatile chemical intermediate with applications in the synthesis of novel therapeutic agents and agrochemicals.[1] Its unique structure, featuring a brominated phenol and an isoxazole ring, makes it a valuable building block in medicinal chemistry.[1] Given its potential use in high-stakes applications, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final products.

This guide details a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to compare a test sample of this compound with a certified reference standard.

Comparative Experimental Workflow

The purity assessment of the test sample against the certified standard will follow a systematic workflow. This process is designed to provide both qualitative and quantitative data, allowing for a thorough comparison.

G cluster_0 Sample Preparation cluster_1 Primary Purity Assessment (Quantitative) cluster_2 Impurity Profiling and Confirmation (Qualitative & Semi-Quantitative) cluster_3 Structural Confirmation (Qualitative) cluster_4 Data Comparison and Reporting Sample_Acquisition Acquire Test Sample and Certified Reference Standard Solution_Preparation Prepare Stock Solutions in Methanol Sample_Acquisition->Solution_Preparation HPLC_Analysis High-Performance Liquid Chromatography (HPLC-UV) Solution_Preparation->HPLC_Analysis GC_MS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Solution_Preparation->GC_MS_Analysis NMR_Analysis Nuclear Magnetic Resonance (¹H and ¹³C NMR) Solution_Preparation->NMR_Analysis Purity_Calculation Calculate Purity by Area Percent Normalization HPLC_Analysis->Purity_Calculation Data_Aggregation Aggregate and Tabulate Data Purity_Calculation->Data_Aggregation Impurity_Identification Identify Potential Impurities GC_MS_Analysis->Impurity_Identification Impurity_Identification->Data_Aggregation Structural_Verification Confirm Chemical Structure NMR_Analysis->Structural_Verification Structural_Verification->Data_Aggregation Comparative_Report Generate Comparison Report Data_Aggregation->Comparative_Report

Figure 1: Experimental workflow for purity assessment.

Data Presentation: A Comparative Summary

A crucial aspect of this analysis is the direct comparison of the test sample against the certified standard. The following table provides a template for summarizing the quantitative data obtained from the analytical tests.

ParameterCertified StandardTest SampleAcceptance Criteria
Appearance Off-white to pale cream powder[Record Observation]Conforms to standard
Purity by HPLC (% Area) ≥ 99.5%[Record Value]≥ 98.0%
Individual Impurity by HPLC (% Area) Not more than 0.10%[Record Value of Largest Impurity]Not more than 0.20%
Total Impurities by HPLC (% Area) Not more than 0.50%[Record Value]Not more than 1.0%
GC-MS Confirmation Conforms to structure[Conforms/Does Not Conform]Conforms to structure
¹H and ¹³C NMR Confirmation Conforms to structure[Conforms/Does Not Conform]Conforms to structure

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure consistency and reproducibility.

This method is designed to provide a quantitative assessment of the purity of this compound and to detect any impurities.

  • Instrumentation: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Column: Gemini NX RP-C18 (150 x 4.6 mm, 3 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the certified standard and the test sample in separate 10 mL volumetric flasks with methanol to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (methanol) to ensure a clean baseline.

    • Inject the certified standard solution to determine its retention time and peak area.

    • Inject the test sample solution.

    • Analyze the chromatograms for the main peak corresponding to this compound and any impurity peaks.

  • Purity Calculation: Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This technique is employed for the qualitative identification of volatile and semi-volatile impurities and to confirm the identity of the main component.

  • Instrumentation: A Thermo Scientific TRACE GC coupled to an Ion Trap mass spectrometer or equivalent.[3]

  • Column: TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Use the same 1 mg/mL solutions prepared for HPLC analysis.

  • Procedure:

    • Inject the certified standard solution to obtain its retention time and mass spectrum.

    • Inject the test sample solution.

    • Compare the retention time and mass spectrum of the main peak in the test sample with that of the certified standard.

    • Analyze the mass spectra of any impurity peaks and attempt to identify them using a mass spectral library (e.g., NIST).

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.

  • Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled.

  • Sample Preparation: Dissolve approximately 10-15 mg of the certified standard and the test sample in separate NMR tubes containing ~0.7 mL of DMSO-d₆.

  • Procedure:

    • Acquire the ¹H and ¹³C NMR spectra for the certified standard.

    • Acquire the ¹H and ¹³C NMR spectra for the test sample under identical conditions.

    • Compare the chemical shifts, multiplicities, and integrations of the signals in the test sample's spectra with those of the certified standard.

    • The spectra should be consistent with the known structure of this compound.

Conclusion

The purity of this compound is a critical parameter that can significantly impact its performance in research and development. The analytical workflow and detailed protocols provided in this guide offer a robust framework for a comprehensive purity assessment against a certified reference standard. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the quality and integrity of their material, ensuring the reliability and reproducibility of their work.

References

The Structure-Activity Relationship of 4-Bromo-2-(5-isoxazolyl)phenol Derivatives: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

The core structure of 4-Bromo-2-(5-isoxazolyl)phenol combines a halogenated phenol with a five-membered heterocyclic isoxazole ring. This combination of functional groups suggests potential for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The bromine atom can enhance lipophilicity, potentially improving membrane permeability, while the isoxazole ring is a versatile pharmacophore known to interact with various biological targets.

Comparison of Potential Biological Activities

Although a direct comparative analysis of a series of this compound derivatives is not possible due to the absence of published data, we can extrapolate potential SAR trends based on studies of analogous compounds. The following table outlines hypothetical derivatives and their potential activity based on established principles of medicinal chemistry.

Compound IDR1 (on Isoxazole)R2 (on Phenol)Predicted Biological ActivityRationale for Predicted Activity
1 HHBaseline ActivityThe unsubstituted parent compound.
2 CH₃HPotentially Increased Anticancer ActivitySmall alkyl groups on the isoxazole ring can enhance binding to hydrophobic pockets of enzymes or receptors.
3 PhenylHPotential for Enhanced π-π Stacking InteractionsAromatic substituents can lead to stronger interactions with aromatic residues in target proteins.
4 HOCH₃Possible Increase in Antioxidant ActivityMethoxy groups on the phenol ring are known to contribute to antioxidant properties.
5 HCF₃Potential for Increased Metabolic Stability and Binding AffinityThe electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties and metabolic stability of the molecule.

Key Experimental Protocols for Future Investigations

To establish a robust SAR for this class of compounds, a systematic approach to synthesis and biological evaluation is necessary. The following are detailed methodologies for key experiments that would be crucial in elucidating the therapeutic potential of this compound derivatives.

General Synthesis of this compound Derivatives

A plausible synthetic route would involve the reaction of a substituted 5-amino-3-bromophenol with a corresponding β-ketoester to form the isoxazole ring via a condensation reaction. Subsequent modifications at the R1 and R2 positions could be achieved through standard organic chemistry transformations.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM medium.

  • Compound and LPS Treatment: Cells are seeded in 96-well plates and treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Griess Assay: After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Logical Pathway for SAR Determination

The following diagram illustrates the logical workflow for a comprehensive SAR study of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization Start Design Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Assays (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling

References

Comparative Efficacy of Fungicides: An In-Depth Analysis of Isoxazole Derivatives and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal efficacy of compounds derived from the isoxazole scaffold, with a focus on derivatives of 4-Bromo-2-(5-isoxazolyl)phenol, against prominent commercial fungicides. While this compound is recognized as a key precursor in the synthesis of fungicidal agents, specific public domain data on the efficacy of its direct derivatives remains limited. This guide, therefore, presents a framework for comparison, detailing the performance of established commercial fungicides and the standard experimental protocols for their evaluation. This allows researchers to benchmark novel compounds derived from the this compound backbone against existing standards.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of several commercial fungicides against common phytopathogenic fungi. This data provides a baseline for evaluating the potential of novel isoxazole-based fungicides.

Table 1: Efficacy of Commercial Fungicides Against Rhizoctonia solani

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Derivative from this compound Data not available in public literatureData not available in public literature
Carbendazim250100[1]
Tebuconazole250100[1]
Propiconazole500100[2]
Hexaconazole1000100[2]
Azoxystrobin1500100[2]
Difenoconazole1000>95[1]
Chlorothalonil150055.18[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Fungicides Against Various Fungi

FungicideTarget FungiMIC (µg/mL)Reference
Derivative from this compound Data not available in public literatureData not available in public literature
FluconazoleCandida albicans30[3]
KetoconazoleVarious phytopathogens8 - 32[4]
ItraconazoleFusarium spp.>80
Amphotericin BCandida kruseiData available but not specified[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fungicide efficacy. The following are standard protocols for key in vitro antifungal assays.

Mycelium Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the fungistatic activity of a compound by measuring the reduction in the radial growth of a fungal colony on a culture medium amended with the test compound.

a. Preparation of Fungal Cultures: The target phytopathogenic fungus (e.g., Rhizoctonia solani) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium is produced.

b. Preparation of Fungicide-Amended Medium: A stock solution of the test fungicide is prepared in a suitable solvent. This stock solution is then added to the molten PDA at a specific temperature (e.g., 45-50°C) to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.

c. Inoculation and Incubation: A small disc of the fungal mycelium, taken from the edge of an actively growing culture, is placed at the center of each fungicide-amended and control (without fungicide) PDA plate. The plates are then incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.

d. Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals. The percentage of mycelial growth inhibition is calculated using the following formula:

  • Percent Inhibition = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treated plate.

The EC50 value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) can be determined by testing a range of concentrations and using probit analysis.

MTT Assay for Fungal Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

a. Preparation of Fungal Spore Suspension: Fungal spores are harvested from a mature culture and suspended in a suitable liquid medium. The concentration of the spore suspension is adjusted to a standard density.

b. Incubation with Fungicide: The fungal spore suspension is added to the wells of a microtiter plate containing serial dilutions of the test fungicide. Control wells without the fungicide are also prepared. The plate is incubated to allow for fungal growth.

c. Addition of MTT Reagent: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for a further few hours. During this time, viable fungal cells will reduce the MTT to formazan.

d. Solubilization and Measurement: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

e. Data Analysis: The absorbance values are proportional to the number of viable fungal cells. The percentage of viability can be calculated by comparing the absorbance of the treated wells to the control wells. This data can then be used to determine the Minimum Inhibitory Concentration (MIC) of the fungicide.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Mycelium_Growth_Inhibition_Workflow prep_culture Prepare Fungal Culture (e.g., on PDA) inoculate Inoculate Plates with Fungal Disc prep_culture->inoculate Mycelial Disc prep_medium Prepare Fungicide-Amended and Control Media prep_medium->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate

Caption: Workflow for the Mycelium Growth Inhibition Assay.

MTT_Assay_Workflow prep_spores Prepare Fungal Spore Suspension add_fungicide Incubate Spores with Serial Dilutions of Fungicide prep_spores->add_fungicide add_mtt Add MTT Reagent to Wells add_fungicide->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance with Microplate Reader solubilize->read_absorbance analyze Analyze Data and Determine MIC read_absorbance->analyze

References

Validating the Mechanism of Action of 4-Bromo-2-(5-isoxazolyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 4-Bromo-2-(5-isoxazolyl)phenol, a versatile heterocyclic compound with suggested anti-inflammatory and antimicrobial properties.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon published data for structurally related bromophenol and isoxazole derivatives to infer its likely biological activities and signaling pathways. For a robust comparison, we have juxtaposed its predicted profile with well-characterized therapeutic agents: the selective COX-2 inhibitor Celecoxib for anti-inflammatory action and the broad-spectrum antibiotic Ciprofloxacin for antimicrobial activity.

Executive Summary

This compound integrates a brominated phenol moiety with an isoxazole ring, structural features commonly associated with a range of biological activities.[1] Phenolic compounds are known for their antioxidant and anti-inflammatory effects, often through the modulation of key inflammatory pathways.[3][4][5] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory and antimicrobial effects.[6][7] This guide explores the hypothetical mechanism of action of this compound in these two key therapeutic areas, presenting inferred data and outlining experimental protocols for its validation.

Anti-Inflammatory Activity: A Comparative Analysis with Celecoxib

The anti-inflammatory potential of this compound is likely attributed to its ability to modulate key enzymatic pathways involved in the inflammatory cascade, similar to other phenolic and isoxazole-containing compounds. A primary target for many anti-inflammatory agents is the cyclooxygenase (COX) enzyme.

Comparative Data:

CompoundTargetIC50 ValueReference
This compound COX-2 (Hypothesized)Data Not Available-
Celecoxib COX-20.04 µM[celecoxib pathway pharmacodynamics clinpgx]

Inferred Mechanism of Action:

Based on the activities of related bromophenols and isoxazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of pro-inflammatory enzymes such as COX-2.[3][4] This would lead to a reduction in the synthesis of prostaglandins, key mediators of pain and inflammation.

Signaling Pathway Diagram:

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-2 Inhibits (Hypothesized) Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.

Antimicrobial Activity: A Comparative Analysis with Ciprofloxacin

The combination of a halogenated phenol and an isoxazole ring in this compound suggests potential antimicrobial activity. Bromophenols have been shown to possess antibacterial properties, and various isoxazole derivatives are known for their efficacy against a range of microbial pathogens.[6][7][8]

Comparative Data:

Direct MIC (Minimum Inhibitory Concentration) values for this compound are not currently available. The table below provides data for the broad-spectrum antibiotic Ciprofloxacin for comparison.

CompoundTarget Organism(s)MIC ValueReference
This compound Gram-positive & Gram-negative bacteria (Hypothesized)Data Not Available-
Ciprofloxacin P. aeruginosa<0.5 µg/mL[9]

Inferred Mechanism of Action:

The antimicrobial mechanism of this compound is likely multifaceted. The phenolic component may disrupt bacterial cell membranes and inhibit essential enzymes, while the isoxazole ring could interfere with other cellular processes. Ciprofloxacin, in contrast, has a well-defined mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.[10][11][12]

Signaling Pathway Diagram:

antimicrobial_pathway cluster_bacterium Bacterial Cell DNA Replication DNA Replication Cell Death Cell Death DNA Replication->Cell Death Inhibition leads to DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV->DNA Replication Enables Cell Wall / Membrane Integrity Cell Wall / Membrane Integrity Cell Wall / Membrane Integrity->Cell Death Disruption leads to Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Gyrase / Topoisomerase IV Inhibits This compound This compound This compound->Cell Wall / Membrane Integrity Disrupts (Hypothesized)

Caption: Comparative antimicrobial mechanisms of action.

Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following standard experimental protocols are recommended.

In Vitro Anti-Inflammatory Assay: COX-2 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for converting arachidonic acid to prostaglandin H2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid substrate are prepared in a suitable buffer.

  • Compound Incubation: The test compound (this compound) and a known inhibitor (e.g., Celecoxib) are pre-incubated with the COX-2 enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2), a downstream product, is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow Diagram:

cox2_inhibition_workflow Prepare Reagents Prepare COX-2 Enzyme, Arachidonic Acid, and Test Compounds Incubate Pre-incubate Enzyme with Test Compounds Prepare Reagents->Incubate Initiate Reaction Add Arachidonic Acid Incubate->Initiate Reaction Detect Measure PGE2 Production (ELISA) Initiate Reaction->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Caption: Workflow for in vitro COX-2 inhibition assay.

In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Methodology:

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared.

  • Serial Dilution: The test compound (this compound) and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Diagram:

mic_determination_workflow Prepare Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Prepare Inoculum->Inoculate Serial Dilution Serially Dilute Test Compounds in Broth Serial Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine MIC Read and Record MIC Value Incubate->Determine MIC

References

Comparative Analysis of 4-Bromo-2-(5-isoxazolyl)phenol: A Guide to Potential Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Executive Summary

4-Bromo-2-(5-isoxazolyl)phenol is a synthetic organic compound featuring a phenol ring substituted with both a bromine atom and an isoxazole moiety. This unique chemical architecture suggests its potential for a range of biological activities, drawing interest in pharmaceutical and agrochemical research. While literature points towards its utility as an intermediate in the synthesis of novel anti-inflammatory and antimicrobial agents, specific quantitative data on its biological efficacy and cross-reactivity in various assays remains limited.[1]

This guide provides a comparative analysis of the potential biological activities of this compound. In the absence of direct experimental data for this specific compound, this report leverages published data from structurally similar bromophenol and isoxazole derivatives to infer potential activity and cross-reactivity. This approach allows for an informed, albeit predictive, assessment of its likely performance in common biological assays.

Detailed experimental protocols for key assays are provided to facilitate the direct evaluation of this compound and to allow for robust comparison with the data presented for related compounds.

Comparative In Vitro Biological Activity

The following tables summarize the in vitro antioxidant, anti-inflammatory, and antimicrobial activities of various bromophenol and isoxazole derivatives. This data provides a framework for predicting the potential activity of this compound.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of a bromine atom can modulate this activity.

Table 1: In Vitro Antioxidant Activity of Bromophenol and Isoxazole Derivatives

Compound/DerivativeAssayIC50 ValueReference
Hypothetical: this compound DPPH Radical Scavenging Data Not Available
Hypothetical: this compound ABTS Radical Scavenging Data Not Available
3,5-Dibromo-4-hydroxyphenylacetic acid butyl esterDPPH Radical Scavenging9.67 - 21.90 µM
2,3-Dibromo-4,5-dihydroxybenzyl alcohol (BDBA)DPPH Radical Scavenging~19.84 µM
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideDPPH Radical Scavenging0.45 ± 0.21 µg/mL
3-(4-fluorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamideDPPH Radical Scavenging0.47 ± 0.33 µg/mL
Trolox (Standard)DPPH Radical Scavenging3.10 ± 0.92 µg/mL
Butylated Hydroxytoluene (BHT) (Standard)DPPH Radical Scavenging83.84 µM
Anti-inflammatory Activity

The anti-inflammatory properties of phenolic compounds are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Table 2: In Vitro Anti-inflammatory Activity of Phenolic and Isoxazole Derivatives

Compound/DerivativeAssayIC50 ValueReference
Hypothetical: this compound NO Production Inhibition in LPS-stimulated Macrophages Data Not Available
Salicylanilide DerivativesTrypsin Inhibition0.04–0.07 mg/mL
4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007)Inhibition of NO and PGE2 production in LPS-treated primary microgliaNot specified
LuteolinNO Production Inhibition7.6 µM
QuercetinNO Production Inhibition12.0 µM
Acetylsalicylic Acid (Aspirin) (Standard)Trypsin Inhibition0.4051 ± 0.0026 mg/mL
Antimicrobial Activity

The antimicrobial activity of bromophenols and isoxazoles has been demonstrated against a range of pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Table 3: In Vitro Antimicrobial Activity of Bromophenol and Isoxazole Derivatives

Compound/DerivativeMicroorganismMIC ValueReference
Hypothetical: this compound Various Bacteria and Fungi Data Not Available
2-(5-Chloro-1H-benzimidazol-2-yl)-4-bromophenolStaphylococcus epidermidisMore active than Ciprofloxacin[2]
Copper complex of 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenolGram-positive and Gram-negative bacteriaMost active among tested complexes[3]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesStaphylococcus aureus2.5–5.0 mg/mL
Ciprofloxacin (Standard)Staphylococcus epidermidisLess active than some test compounds[2]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound stock solution (in a suitable solvent like DMSO or methanol)

    • Ascorbic acid or Trolox (positive control)

    • Methanol (spectrophotometric grade)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol.

    • Add a specific volume of each dilution to a fixed volume of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system.

  • Data Analysis:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Test microorganism (bacterial or fungal strain)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compound stock solution

    • Standard antibiotic or antifungal (positive control)

  • Procedure (Broth Microdilution Method):

    • Perform serial two-fold dilutions of the test compound and positive control in the broth medium in a 96-well microplate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the inoculum to each well.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by phenolic compounds and a general workflow for evaluating the biological activity of a test compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison Compound This compound (Test Compound) Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC, MBC) Compound->Antimicrobial Data IC50 / MIC Determination Antioxidant->Data AntiInflammatory->Data Antimicrobial->Data Comparison Comparison with Alternative Compounds Data->Comparison signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Genes translocates to & activates Phenol Phenolic Compound (Potential Inhibitor) Phenol->IKK inhibits? Phenol->NFkB inhibits?

References

Safety Operating Guide

Safe Disposal of 4-Bromo-2-(5-isoxazolyl)phenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in pharmaceutical development and other chemical research, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Bromo-2-(5-isoxazolyl)phenol, a compound utilized in the synthesis of novel therapeutic agents.[1] Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

Key Hazard Information:

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[2][4]Chemical-resistant gloves (e.g., nitrile), lab coat.
Skin Irritation Causes skin irritation.[2][4]Chemical-resistant gloves, lab coat.
Eye Irritation Causes serious eye irritation.[2]Safety goggles or face shield.[5]
Respiratory Irritation May cause respiratory irritation.[2][3]Use in a well-ventilated area or with a NIOSH-approved respirator if dust is generated.[5]
Aquatic Toxicity Potentially toxic to aquatic life.[3]Prevent release to the environment.[2][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[6] This chemical should never be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • All waste containing this compound, including contaminated labware and personal protective equipment, must be classified as hazardous waste.[5]

    • This waste stream must be segregated from other laboratory waste to prevent accidental mixing with incompatible materials.[5]

  • Personal Protective Equipment (PPE) :

    • Before handling any waste, ensure that appropriate PPE is worn. This includes chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]

    • If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting all this compound waste.[5]

    • The container must have a secure, tight-fitting lid to prevent spills and volatilization.[5]

  • Labeling :

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound".[5]

      • The CAS Number: 213690-27-8.[1]

      • Appropriate hazard pictograms (e.g., harmful, irritant).

  • Storage :

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.

    • The storage area should be away from incompatible materials and sources of ignition.[2]

    • Ensure that the storage location is secure and accessible only to authorized personnel.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the disposal contractor with a copy of the available safety information or Safety Data Sheet (SDS) for the compound.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure the Area : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.

  • Contain the Spill :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills (if the compound is in solution), use an inert absorbent material to contain and collect the liquid.

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water. All cleaning materials, including absorbent pads and wipes, must be collected and disposed of as hazardous waste.[7]

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Collection & Storage cluster_2 Final Disposal A Identify Waste as Hazardous B Wear Appropriate PPE A->B Always C Use Designated Leak-Proof Container B->C During Collection D Label Container Clearly 'Hazardous Waste' C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS or Licensed Contractor E->F When Container is Full or Ready for Disposal G Arrange for Waste Pickup F->G H Provide Safety Data Sheet (SDS) G->H Upon Pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-(5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2-(5-isoxazolyl)phenol

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment. This compound is recognized for its applications in pharmaceutical development and biological research.[1]

Chemical and Physical Properties

PropertyValue
CAS Number 213690-27-8[1][2][3]
Molecular Formula C₉H₆BrNO₂[1][3]
Molecular Weight 240.06 g/mol [1]
Appearance Off-white to pale cream powder or crystals[1][3]
Melting Point 205-213 °C[1]
Purity ≥ 97%[2]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and best practices for phenolic compounds.[6]

PPE CategorySpecification
Eye Protection - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[7][8] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[7][8]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[8] - Extended Contact/Immersion: Butyl rubber or neoprene gloves. For work with phenol concentrations >70%, butyl rubber, Viton, Barrier, and Silver Shield gloves provide good resistance.[8][9]
Skin and Body Protection - A fully buttoned laboratory coat.[8] - Long pants and closed-toe shoes.[8] - For potential body splashes, a butyl rubber or neoprene apron should be worn.[8][9]
Respiratory Protection - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended.[7] Ensure the respirator is properly fit-tested.

Operational Plan: Safe Handling Workflow

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_post Post-Handling and Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble all necessary PPE prep_sds->prep_ppe prep_workspace Prepare designated work area in a chemical fume hood prep_ppe->prep_workspace prep_emergency Locate and verify emergency equipment (eyewash, shower) prep_workspace->prep_emergency prep_waste Prepare labeled hazardous waste containers prep_emergency->prep_waste handle_weigh Weigh the compound in a fume hood or ventilated balance enclosure prep_waste->handle_weigh handle_transfer Transfer the compound carefully to prevent dust generation handle_weigh->handle_transfer handle_dissolve Dissolve or react the compound within the fume hood handle_transfer->handle_dissolve handle_monitor Continuously monitor the experiment for any spills or unexpected reactions handle_dissolve->handle_monitor post_decontaminate Decontaminate all surfaces and equipment handle_monitor->post_decontaminate post_dispose_waste Dispose of all chemical waste in the designated hazardous waste container post_decontaminate->post_dispose_waste post_dispose_ppe Dispose of contaminated disposable PPE as hazardous waste post_dispose_waste->post_dispose_ppe post_wash Wash hands thoroughly after removing PPE post_dispose_ppe->post_wash post_store Store remaining compound in a cool, dry, well-ventilated area post_wash->post_store

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-handling and cleanup.

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.

Skin Contact: Rapid and immediate skin decontamination is critical.[9] Remove contaminated clothing and shoes immediately.[11] Wipe exposed areas immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[9][10] If PEG is not available, flush the affected area with a large amount of water for at least 15 minutes.[11] Seek immediate medical attention.

Inhalation: Remove the individual to fresh air.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and give them 4-8 oz of milk or water to drink.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Disposal Plan

Chemical Waste: All solutions and solid materials containing this compound must be collected as chemical hazardous waste.[8] Arrange for disposal through a licensed professional waste disposal service.[6]

Contaminated Materials: All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container and disposed of as hazardous waste.[6]

Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6] Follow your institution's procedures for the disposal of empty chemical containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(5-isoxazolyl)phenol
Reactant of Route 2
4-Bromo-2-(5-isoxazolyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.